N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Description
BenchChem offers high-quality N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-8-7-11-9-3-5-10(13-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROAEHJANPGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline CAS 1020995-38-3 properties
This technical guide provides an in-depth analysis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS 1020995-38-3), a specialized organosulfur building block utilized in the synthesis of pharmaceutical candidates, particularly within the kinase inhibitor landscape.
CAS Registry Number: 1020995-38-3 Chemical Formula: C₁₀H₁₅NOS Molecular Weight: 197.30 g/mol
Executive Summary
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is a secondary aniline derivative characterized by a para-thiomethyl (SMe) group and an N-methoxyethyl side chain. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, specifically in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways. The N-methoxyethyl moiety acts as a solubility-enhancing "tail," while the para-SMe group functions as a metabolic toggle, capable of oxidation to sulfoxides or sulfones, thereby altering the electronic properties and binding affinity of the final drug candidate.
Chemical Identity & Physicochemical Properties[1]
The compound exhibits a lipophilic core balanced by the polar ether chain, optimizing it for oral bioavailability in drug design.
| Property | Value | biological Relevance |
| IUPAC Name | N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline | Standard nomenclature |
| SMILES | COCCNC1=CC=C(SC)C=C1 | Structure-Activity Relationship (SAR) modeling |
| LogP (Predicted) | 2.45 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| pKa (Conjugate Acid) | 5.2 ± 0.5 | Weak base; largely un-ionized at physiological pH |
| Boiling Point | 335.0 ± 25.0 °C (760 mmHg) | High thermal stability |
| Density | 1.1 ± 0.1 g/cm³ | Liquid handling parameters |
| H-Bond Donors/Acceptors | 1 / 3 | Interaction with kinase hinge regions |
Synthetic Methodologies
The synthesis of secondary anilines from primary aniline precursors requires precise control to prevent over-alkylation (formation of tertiary amines). Two primary routes are validated for high-purity production.
Route A: Reductive Amination (Preferred)
This method offers the highest selectivity for the mono-alkylated product, minimizing purification burdens.
-
Precursors: 4-(Methylsulfanyl)aniline + 2-Methoxyacetaldehyde.
-
Mechanism: Formation of an imine intermediate followed by in situ reduction.
-
Reagents: Sodium triacetoxyborohydride (STAB) or NaBH₃CN; Acetic Acid (AcOH); DCE or THF.
Protocol:
-
Imine Formation: Dissolve 4-(methylsulfanyl)aniline (1.0 eq) in 1,2-dichloroethane (DCE). Add 2-methoxyacetaldehyde (1.1 eq) and AcOH (1.0 eq). Stir at 25°C for 30 minutes.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Quench: Stir for 4–12 hours. Quench with sat. NaHCO₃.
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
Route B: Nucleophilic Substitution (Alkylation)
A direct alkylation route using alkyl halides. Requires strict stoichiometry to limit double alkylation.
-
Precursors: 4-(Methylsulfanyl)aniline + 1-Bromo-2-methoxyethane.
-
Base: K₂CO₃ or DIPEA.
-
Solvent: DMF or Acetonitrile (MeCN).
Protocol:
-
Suspend 4-(methylsulfanyl)aniline (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.
-
Add 1-bromo-2-methoxyethane (1.0 eq) dropwise at 60°C.
-
Monitor by HPLC. Stop reaction before bis-alkylation exceeds 5%.
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic routes. Route A (Blue) is preferred for selectivity; Route B (Red) is cost-effective for bulk crude synthesis.
Applications in Drug Discovery
This compound is a versatile Building Block (BB) rather than a final drug. Its structural motifs are critical in:
-
Kinase Inhibitor Design (EGFR/VEGFR):
-
The Aniline Nitrogen serves as a hinge binder or a linker to the kinase core (e.g., pyrimidine, quinazoline).
-
The Methoxyethyl Group improves water solubility and can interact with solvent-exposed regions of the ATP binding pocket.
-
Example Relevance: Structural analog to intermediates used in T790M-mutant selective EGFR inhibitors (similar to the "tail" regions of Osimertinib or WZ4002 analogs).
-
-
Metabolic Probing (The "S-Switch"):
-
The Thiomethyl (-SMe) group is a metabolic "soft spot."
-
Researchers use this BB to synthesize a parent drug, then deliberately oxidize the sulfur to Sulfoxide (-S(=O)Me) and Sulfone (-SO₂Me) to study active metabolites.
-
Rationale: Sulfones are strong electron-withdrawing groups (EWG), whereas Sulfides are electron-donating (EDG). This switch dramatically alters the electronics of the aniline ring.
-
Visualization: Metabolic & Reactivity Logic
Figure 2: The compound acts as a precursor for drug cores and a probe for metabolic oxidation states (Sulfide → Sulfoxide → Sulfone).
Analytical Characterization Standards
To ensure integrity for research use, the following specifications must be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.15 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H) — Para-substitution pattern.
-
δ 5.80 (t, 1H, NH) — Broad singlet/triplet.
-
δ 3.45 (t, 2H, O-CH₂), 3.25 (s, 3H, O-CH₃).
-
δ 3.18 (q, 2H, N-CH₂).
-
δ 2.38 (s, 3H, S-CH₃).
-
-
HPLC Purity: >98.0% (UV @ 254 nm).
-
Mass Spectrometry (ESI+): [M+H]⁺ = 198.1.
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H319: Causes serious eye irritation.
-
Precaution: Anilines are known methemoglobinemia inducers. Handle in a fume hood with nitrile gloves. Avoid inhalation of dust/vapors.
References
-
BenchChem. "Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline." Application Notes & Protocols. Accessed 2025.[1][2] Link
-
PubChem. "Compound Summary: 4-(Methylthio)aniline Derivatives." National Library of Medicine. Link
-
AA Blocks. "Product Catalog: CAS 1020995-38-3." Chemical Building Blocks for Drug Discovery. Link
-
World Health Organization. "Osimertinib – non-small cell lung cancer – EML." WHO Model List of Essential Medicines. Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007.
Sources
chemical structure of N-(2-methoxyethyl)-4-(methylthio)aniline
An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-(2-methoxyethyl)-4-(methylthio)aniline
This guide provides a comprehensive technical overview of N-(2-methoxyethyl)-4-(methylthio)aniline, a substituted aniline derivative of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical structure, predictable properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its structural characterization.
Introduction: Understanding the Core Moiety
N-(2-methoxyethyl)-4-(methylthio)aniline is a secondary amine built upon a central aniline scaffold. Its structure is characterized by two key substitutions that modulate its electronic and steric properties: a methylthio (-SMe) group at the para-position of the benzene ring and a 2-methoxyethyl (-CH₂CH₂OCH₃) group on the amine nitrogen. The interplay of the electron-donating methylthio group and the flexible, polar methoxyethyl chain suggests its potential as a versatile building block in medicinal chemistry and materials science. Aniline and its derivatives are foundational in the synthesis of a wide array of pharmaceuticals and dyes[1].
Chemical Structure and Predicted Physicochemical Properties
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₀H₁₅NOS | Based on structural components |
| Molecular Weight | 197.30 g/mol | Calculated from the molecular formula |
| IUPAC Name | N-(2-methoxyethyl)-4-(methylthio)aniline | Systematic nomenclature |
| CAS Number | Not assigned | No direct literature reference found |
| Appearance | Likely a liquid or low-melting solid | Based on the properties of 4-(methylthio)aniline (liquid) and N-(2-methoxyethyl)aniline (liquid)[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | Typical for substituted anilines |
| Boiling Point | > 200 °C (estimated) | Higher than the boiling point of 4-(methylthio)aniline due to increased molecular weight |
| pKa (of the conjugate acid) | ~4-5 | The basicity of the aniline nitrogen is expected to be similar to other N-alkylanilines. |
Synthesis of N-(2-methoxyethyl)-4-(methylthio)aniline: A Proposed Pathway
The most direct and logical synthetic route to N-(2-methoxyethyl)-4-(methylthio)aniline is through the N-alkylation of 4-(methylthio)aniline with a suitable 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile. A significant challenge in such reactions is controlling the degree of alkylation to prevent the formation of the tertiary amine byproduct[3]. The use of an excess of the starting aniline can favor mono-alkylation.
The proposed reaction is analogous to the N-phenoxyethylation of anilines, a well-documented procedure that proceeds in good yields[4].
Sources
The Chameleon Moiety: 4-(Methylsulfanyl)aniline in Medicinal Chemistry
The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 4-(methylsulfanyl)aniline derivatives.
Executive Summary
The 4-(methylsulfanyl)aniline moiety (also known as p-methylthioaniline) represents a critical "chameleon" scaffold in drug discovery. Unlike its oxygen congener, 4-methoxyaniline (p-anisidine), the sulfur variant offers a unique dynamic range in lipophilicity and oxidation state. It serves as a precursor to sulfoxide and sulfone pharmacophores (e.g., COX-2 inhibitors) and acts as a metabolic toggle switch in prodrug design. This guide analyzes the physicochemical properties, synthetic routes, and metabolic liabilities necessary for integrating this moiety into high-value therapeutic candidates.
Physicochemical Identity & Bioisosterism
The strategic replacement of an oxygen atom with sulfur (Bioisosterism) fundamentally alters the drug-like properties of the aniline scaffold.
The Sulfur Effect: Electronic vs. Lipophilic
While the methoxy group (-OMe) is a strong electron donor, the methylthio group (-SMe) balances resonance donation with d-orbital electron acceptance. This results in a substituent that is electronically "calmer" but significantly more lipophilic.
Table 1: Comparative Physicochemical Parameters (Hammett & Hansch)
| Parameter | 4-Methoxy (-OMe) | 4-Methylthio (-SMe) | Impact on Drug Design |
| -0.27 | 0.00 | -SMe is electronically neutral compared to -OMe, reducing the basicity of the aniline nitrogen less drastically. | |
| -0.02 | +0.61 | Critical: -SMe dramatically increases logP, enhancing membrane permeability and BBB penetration. | |
| MR (Molar Refractivity) | 7.87 | 13.82 | Sulfur is bulkier ("soft" atom), potentially improving van der Waals contacts in hydrophobic pockets. |
| H-Bonding | Acceptor only | Weak Acceptor | SMe is a poor hydrogen bond acceptor compared to OMe. |
Application Insight: Use -SMe when you need to increase potency via hydrophobic interactions without altering the pKa of the aniline nitrogen, which is crucial for kinase hinge binders.
Metabolic Pathways: The Redox Shuttle
The defining feature of 4-(methylsulfanyl)aniline derivatives is their susceptibility to metabolic oxidation. This is not merely a clearance mechanism but a tunable pharmacodynamic lever.
The Sulfide-Sulfoxide-Sulfone Axis
Upon administration, the thioether (-SMe) undergoes sequential oxidation.
-
Phase I (FMO/CYP): Rapid oxidation to the Sulfoxide (Chiral, more polar).
-
Phase I (CYP): Further oxidation to the Sulfone (Achiral, highly polar, stable).
-
Reductase (Msr): In vivo reduction of the sulfoxide back to the sulfide (The "Redox Shuttle").
This cycle mimics the behavior of the NSAID Sulindac , where the sulfoxide is a prodrug for the active sulfide.
Pathway Visualization
The following diagram illustrates the metabolic trajectory and the enzymatic interplay governing the moiety's lifecycle.
Caption: The metabolic redox shuttle of the methylthio moiety.[1] Note the reversible nature of the sulfoxide step, allowing for prolonged systemic residence time.
Synthetic Architectures
Constructing the 4-(methylsulfanyl)aniline core requires avoiding catalyst poisoning, as sulfur is a notorious scavenger of transition metals (e.g., Pd, Pt).
Preferred Route: Nucleophilic Aromatic Substitution ( )
The most robust method avoids metal catalysis by utilizing the electron-deficient nature of nitrobenzenes.
Protocol Logic:
-
Activation: The nitro group activates the para-position for nucleophilic attack.
-
Substitution: Sodium thiomethoxide (NaSMe) displaces a halide (Cl/F).
-
Reduction: The nitro group is reduced to the amine. Note: Use Fe/HCl or Zn/NH4Cl instead of catalytic hydrogenation (Pd/C) to prevent sulfur poisoning of the catalyst.
Synthesis Workflow Diagram
Caption: Step-wise synthesis avoiding Pd-catalyst poisoning via classical SnAr and iron-mediated reduction.
Medicinal Chemistry Applications
Case Study: COX-2 Inhibitors (The Sulfone Pharmacophore)
In the development of COX-2 selective inhibitors (coxibs), the 4-(methylsulfonyl)phenyl group is a critical pharmacophore that inserts into the COX-2 side pocket.
-
Role of SMe: The 4-(methylsulfanyl)aniline is often the synthetic precursor.
-
Transformation: The aniline is coupled to the scaffold (e.g., via amide or sulfonamide linkage) and then oxidized to the sulfone using Oxone® or m-CPBA.
-
Why not start with Sulfone? Solubility. The methylthio intermediate is more soluble in organic solvents, facilitating easier purification of intermediates before the final oxidation step.
Case Study: Kinase Inhibition & Electronic Tuning
In kinase inhibitors (e.g., targeting c-Met or EGFR), the aniline NH often forms a critical hydrogen bond with the hinge region.
-
Problem: Using a p-methoxy group can make the aniline too electron-rich, potentially increasing metabolic clearance via ring oxidation.
-
Solution: Substitution with p-methylthio maintains the hydrophobic bulk required for the selectivity pocket but lowers the electron density on the ring (
), potentially improving metabolic stability against ring hydroxylation.
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylsulfanyl)aniline
A self-validating protocol for generating the core scaffold.
Materials: 4-Chloronitrobenzene (1 eq), Sodium thiomethoxide (1.1 eq), DMF (anhydrous), Iron powder (3 eq), Ammonium chloride.
-
Substitution (
):-
Dissolve 4-chloronitrobenzene in DMF (0.5 M).
-
Add NaSMe portion-wise at 0°C (Exothermic).
-
Heat to 80°C for 4 hours.
-
Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of starting material (
) and appearance of yellow intermediate ( ). -
Yield: Isolate 4-(methylthio)nitrobenzene via water precipitation (Yield >90%).
-
-
Reduction (Bechamp Conditions):
-
Suspend the intermediate in EtOH/Water (3:1).
-
Add Iron powder (3 eq) and
(5 eq). -
Reflux with vigorous stirring for 2 hours.
-
Critical Step: Filter hot through Celite to remove iron oxides.
-
Workup: Basify filtrate with
, extract with EtOAc. -
Result: 4-(methylsulfanyl)aniline as a tan solid or oil.
-
Protocol 2: Microsomal Stability Assay (Metabolic Liability)
Determining the half-life and sulfoxide formation.
-
Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS): Monitor three transitions:
-
Parent (Sulfide): [M+H]+
-
Metabolite 1 (Sulfoxide): [M+16+H]+
-
Metabolite 2 (Sulfone): [M+32+H]+
-
-
Interpretation: A rapid disappearance of Parent with stoichiometric appearance of Sulfoxide indicates FMO dominance.
Toxicology & Safety (The "Watch-Out")
The 4-MTA Warning: Researchers must be aware of the toxicological precedent set by 4-Methylthioamphetamine (4-MTA) .
-
Mechanism: 4-MTA is a potent serotonin releasing agent (SSRA) and MAO-A inhibitor.
-
Relevance: Derivatives of 4-(methylsulfanyl)aniline that possess an ethylamine side chain (phenethylamine analogs) may carry significant CNS toxicity and abuse potential.
-
Mitigation: Avoid simple alkyl-amine side chains on the aniline core if CNS penetration is high, unless MAO inhibition is a desired target.
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline." BenchChem Technical Library, 2025.
-
Mitchell, S.C., & Steventon, G.B. "Sulfoxidation – Knowledge and References." Expert Review of Clinical Pharmacology, 2012.
-
Ewald, A.H., et al. "Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry."[2] Journal of Chromatography B, 2005.[2]
-
PubChem. "4-(Methylthio)aniline Compound Summary." National Library of Medicine. [3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Alkylated Anilines: A Cornerstone of Modern Drug Discovery
An in-depth technical guide on the core of N-alkylated aniline building blocks for drug discovery.
N-alkylated anilines represent a privileged structural motif in medicinal chemistry, consistently appearing in a wide array of therapeutic agents. Their unique electronic and conformational properties allow them to serve as versatile building blocks, enabling chemists to fine-tune the physicochemical and pharmacological profiles of drug candidates. This guide provides an in-depth exploration of the synthesis, strategic application, and purification of N-alkylated anilines, offering a technical resource for researchers and scientists in the field of drug development.
Part I: The Strategic Importance in Drug Design
The strategic incorporation of N-alkylated anilines into drug candidates is driven by their ability to modulate key molecular properties. The nitrogen atom's lone pair of electrons can significantly influence a molecule's basicity (pKa), lipophilicity (logP), and metabolic stability.
-
Modulation of Physicochemical Properties : The substitution on the aniline nitrogen can be tailored to achieve a desired balance of solubility and permeability, which is critical for oral bioavailability.
-
Metabolic Stability : N-alkylation can protect the aniline nitrogen from metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life.
-
Target Engagement : The N-alkyl group can provide additional van der Waals interactions or occupy hydrophobic pockets within a biological target, enhancing binding affinity and selectivity.
Part II: Synthetic Strategies & Methodologies
The synthesis of N-alkylated anilines can be achieved through several reliable methods. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.
Reductive Amination
Reductive amination is a widely used and robust method for the synthesis of N-alkylated anilines. This two-step, one-pot reaction involves the initial formation of an imine or enamine from an aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Mechanism:
-
Imine Formation: The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form a stable imine.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, selectively reduces the imine to the N-alkylated aniline.
Experimental Protocol: Synthesis of N-benzyl-4-fluoroaniline
-
Materials: 4-fluoroaniline (1.0 eq), benzaldehyde (1.1 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (DCM, 10 mL/mmol).
-
Procedure:
-
To a solution of 4-fluoroaniline in DCM, add benzaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram: Reductive Amination Workflow
Caption: A typical workflow for the synthesis of N-alkylated anilines via reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is particularly useful for constructing sterically hindered N-alkylated anilines and for substrates with a wide range of functional groups.
Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The N-alkylated aniline is formed through reductive elimination, regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of N-methyl-N-phenylaniline
-
Materials: Iodobenzene (1.0 eq), methylamine (1.2 eq), Pd(OAc)2 (2 mol%), Xantphos (4 mol%), sodium tert-butoxide (1.4 eq), toluene (5 mL/mmol).
-
Procedure:
-
To an oven-dried flask, add Pd(OAc)2, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon (3x).
-
Add toluene, followed by iodobenzene and methylamine.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Table 1: Comparison of Synthetic Methods
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | Anilines, Aldehydes/Ketones | Anilines, Aryl Halides/Triflates |
| Catalyst | None (uses stoichiometric reductant) | Palladium |
| Reaction Conditions | Mild (room temperature) | Often requires heating |
| Functional Group Tolerance | Good | Excellent |
| Advantages | Operationally simple, cost-effective | Broad substrate scope, good for hindered anilines |
| Disadvantages | Limited to aldehydes/ketones as alkylating agents | Requires inert atmosphere, catalyst cost |
Part III: Purification and Characterization
The purification of N-alkylated anilines is typically achieved through flash column chromatography on silica gel. The choice of eluent system depends on the polarity of the compound, with common systems including mixtures of hexanes and ethyl acetate.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated aniline. The appearance of new signals corresponding to the alkyl group and shifts in the aromatic signals are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.
Part IV: Case Studies & Future Directions
The N-alkylated aniline motif is a key component in numerous FDA-approved drugs. For example, the blockbuster drug Imatinib (Gleevec), used to treat chronic myeloid leukemia, features a central N-alkylated aniline that is crucial for its activity as a tyrosine kinase inhibitor.
The development of novel and more efficient methods for the synthesis of N-alkylated anilines remains an active area of research. Future directions include the use of photoredox catalysis and enzymatic approaches to achieve even greater selectivity and sustainability.
Conclusion
N-alkylated anilines are indispensable building blocks in the drug discovery process. A thorough understanding of their synthesis, properties, and strategic application empowers medicinal chemists to design and develop novel therapeutics with improved efficacy and safety profiles. The methods and protocols outlined in this guide provide a solid foundation for the successful incorporation of this important structural motif into drug development programs.
References
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
physical properties of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Executive Summary & Structural Logic
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is a specialized secondary aniline intermediate used primarily in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and advanced agrochemicals. Its structure combines a lipophilic thioether (methylsulfanyl) motif with a polar-functionalized N-alkoxyalkyl tail.
From a medicinal chemistry perspective, this molecule serves two critical functions:
-
The Thioether Handle: The 4-methylsulfanyl group (
) acts as a metabolic precursor. It is readily oxidized in vivo to sulfoxides ( ) or sulfones ( ), allowing for the modulation of polarity and hydrogen bond accepting capability in late-stage drug candidates. -
The Solubilizing Tail: The 2-methoxyethyl chain disrupts crystal packing (lowering melting point) and improves aqueous solubility compared to the parent N-ethyl analogs, a common strategy to improve the pharmacokinetic (PK) profile of aniline-based drugs.
Physicochemical Properties Profile
The following data aggregates experimental vendor data and high-fidelity consensus predictions (ACD/Labs, EPISuite) where experimental values are proprietary.
Table 1: Core Physical Constants
| Property | Value / Range | Confidence | Note |
| Molecular Formula | Absolute | - | |
| Molecular Weight | 197.30 g/mol | Absolute | - |
| Physical State | Viscous Liquid / Low-melting Solid | High | Tends to oil out; crystallizes slowly. |
| Boiling Point | 330°C - 335°C (760 mmHg) | Predicted | Do not distill at atm. pressure. Dec. >200°C. |
| Density | Predicted | Slightly denser than water due to sulfur. | |
| LogP (Octanol/Water) | 2.6 – 2.9 | Consensus | Moderately lipophilic; CNS penetrant range. |
| pKa (Conjugate Acid) | Predicted | Less basic than alkyl amines due to phenyl ring resonance. | |
| Flash Point | Estimated | Combustible. |
Solubility & Stability Insights
-
Solvent Compatibility: Highly soluble in DCM, Ethyl Acetate, and DMSO. Sparingly soluble in water (
), but solubility increases significantly at pH < 4 (protonation of the aniline nitrogen). -
Oxidative Instability: The thioether moiety is susceptible to oxidation by atmospheric oxygen over time, forming the sulfoxide impurity (M+16).
-
Storage Protocol: Store under Argon/Nitrogen at
.
-
Synthesis & Experimental Workflows
Synthetic Route Analysis
The most robust synthesis for this intermediate avoids direct alkylation with 2-methoxyethyl bromide due to the risk of over-alkylation (forming the tertiary amine). Instead, Reductive Amination is the preferred industrial route for high purity.
Diagram 1: Synthetic Pathway (Reductive Amination)
The following flow illustrates the controlled synthesis from 4-(methylthio)aniline.
Caption: Figure 1. Selective reductive amination pathway minimizing bis-alkylation byproducts.
Detailed Experimental Protocol
Objective: Synthesis of 10g of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline via Reductive Amination.
Reagents:
-
4-(Methylthio)aniline (1.0 eq)
-
2-Methoxyacetaldehyde (1.1 eq) [Often generated in situ from the acetal if stability is an issue]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq) [Preferred over NaBH4 for milder conditions]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (1.0 eq)
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a dry 250 mL round-bottom flask with 4-(methylthio)aniline (10.0 g, 71.8 mmol) and DCM (100 mL).
-
Add 2-methoxyacetaldehyde (approx. 5.8 g, 79 mmol).
-
Add Acetic Acid (4.1 mL) to catalyze imine formation.
-
Process Control: Stir at Room Temperature (RT) for 30 minutes. Monitor by TLC (Imine is usually less polar than amine).
-
-
Reduction:
-
Cool the mixture to
. -
Add Sodium Triacetoxyborohydride (21.3 g, 100 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
) may occur. -
Allow to warm to RT and stir for 4–12 hours.
-
-
Quench & Workup (Self-Validating Step):
-
Quench with saturated aqueous
until pH ~8. -
Extract with DCM (
). -
Wash organics with brine, dry over
, and concentrate.[1]
-
-
Purification:
-
The crude oil often contains traces of unreacted aniline.
-
Flash Chromatography: Silica gel; Gradient 5%
20% EtOAc in Hexanes. -
Yield Expectation: 85–92% as a pale yellow oil.
-
Metabolic & Degradation Pathways
Researchers using this molecule for drug development must be aware of its metabolic liabilities. The sulfur atom is the primary "soft spot."
Diagram 2: Oxidative Liability Workflow
This diagram details how the molecule degrades under ambient stress or metabolic conditions (CYP450).
Caption: Figure 2. Primary degradation pathways. Note that Sulfoxide formation introduces chirality.
Quality Control & Identification
To validate the identity of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, use the following spectroscopic markers.
| Technique | Expected Signal Characteristics | Diagnostic Value |
| 1H NMR (CDCl3) | Confirms Sulfur-Methyl integrity. | |
| 1H NMR (CDCl3) | Confirms N-alkylation success. | |
| 1H NMR (CDCl3) | Confirms Methoxy tail presence. | |
| LC-MS (ESI+) | Primary mass confirmation. | |
| HPLC Purity | UV @ 254 nm | Monitor for Sulfoxide impurity (RT shift). |
References
-
BLD Pharm. (2025). Product Datasheet: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS 1020995-38-3).[2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline (Parent Scaffold). Retrieved from
-
BenchChem. (2025).[1] Synthesis of 4-(methylsulfonyl)aniline derivatives and intermediates. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Methylthio)aniline. Retrieved from
Sources
Solubility Profile of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline in Organic Solvents
Executive Summary & Chemical Identity[1][2]
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is a specialized aniline derivative characterized by a lipophilic thioether moiety and a polar N-methoxyethyl tail. Primarily utilized as an intermediate in the synthesis of disperse dyes (for polyester textiles) and pharmaceutical scaffolds, its solubility profile is governed by the competition between its hydrophobic aromatic core and its hydrogen-bond-accepting ether linkage.
This guide provides a definitive solubility framework, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic interactions that drive solvent selection for synthesis, extraction, and purification.
Structural Analysis & Solubility Drivers
-
Lipophilic Core (Hydrophobic): The 4-(methylsulfanyl)phenyl ring drives solubility in non-polar and chlorinated solvents (DCM, Toluene).
-
Polar Tail (Hydrophilic/H-Bonding): The N-(2-methoxyethyl) chain introduces an ether oxygen (H-bond acceptor) and a secondary amine (H-bond donor), significantly enhancing solubility in polar protic solvents (Alcohols) compared to simple thioanilines.
-
Thioether Liability: The -SMe group is prone to oxidation to sulfoxides/sulfones; solvent choice must minimize dissolved oxygen or peroxide contaminants (e.g., avoid aged ethers).
Theoretical Solubility Framework (Hansen Parameters)
To predict solubility in novel systems without wasting material, we apply Hansen Solubility Parameters (HSP) . The total solubility parameter (
| Component | Estimated Value (MPa | Influence on Solubility |
| ~19.5 | Matches aromatic solvents (Toluene, Benzene). | |
| ~7.0 | Moderate polarity due to the C-S-C and C-O-C dipoles. | |
| ~6.5 | The secondary amine acts as a donor; the ether as an acceptor. |
Interaction Radius (
Predicted Solubility Profile
Based on Group Contribution Methods (GCM) and structural analogs (e.g., N-methylaniline, 4-(methylthio)aniline):
| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Ideal reaction solvent; standard for extractions. |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solutions for biological assays; coupling reactions. |
| Esters | Ethyl Acetate | High | Primary solvent for TLC and column chromatography. |
| Alcohols | Methanol, Ethanol | Moderate-High | High solubility at reflux; moderate at RT. Good for recrystallization. |
| Aromatic | Toluene | Moderate | Used in high-temp synthesis; azeotropic drying. |
| Alkanes | Hexane, Heptane | Low | Anti-solvent for precipitation/crystallization. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Immiscible. Forms biphasic systems for washing. |
Experimental Protocols
Since specific quantitative data for CAS 1020995-38-3 is rare in public literature, the following protocols are designed to validate solubility in-house.
Protocol A: Visual Equilibrium Method (Gravimetric)
For rapid determination of approximate solubility limits (Sat).
Reagents: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (Test Article), HPLC-grade solvents.
-
Preparation: Weigh 100 mg of the Test Article into a 4 mL clear glass vial.
-
Addition: Add solvent in stepwise aliquots (100
L) at 25°C. -
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.
-
Observation:
-
Soluble: Clear solution, no particulates/oil droplets.
-
Insoluble: Turbidity, phase separation (oiling out), or solid residue.
-
-
Calculation:
Protocol B: Quantitative HPLC Determination
For precise thermodynamic data required for formulation.
Workflow Diagram:
Caption: Standard workflow for quantitative solubility determination via HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Flow Rate: 1.0 mL/min.
Applications in Synthesis & Purification[3][4]
Reaction Solvent Selection
For nucleophilic substitutions or coupling reactions involving this amine:
-
Recommended: Dichloromethane (DCM) or Toluene .
-
Why? High solubility ensures homogeneous kinetics. Toluene allows for higher temperatures if the reaction is sluggish.
-
-
Avoid: Acetone (potential Schiff base formation with the primary amine if impurities exist, though this is a secondary amine, it can still react under specific conditions).
Purification Strategy (Recrystallization)
Since the compound is likely a low-melting solid or viscous oil, "recrystallization" often requires a mixed-solvent system.
-
Solvent System: Ethanol / Water or Ethyl Acetate / Hexane .
-
Procedure:
-
Dissolve crude material in minimal hot Ethanol.
-
Slowly add Water (anti-solvent) until faint turbidity persists.
-
Cool slowly to 4°C.
-
Note: If the compound "oils out" (forms a separate liquid phase instead of crystals), switch to Column Chromatography (Silica Gel) using Hexane:Ethyl Acetate (gradient 90:10
70:30).
-
Safety & Handling (SDS Highlights)
-
Hazard Class: Acute Toxicity (Oral/Dermal), Skin Irritant.
-
Thioether Warning: The methylsulfanyl group causes a distinct, unpleasant odor (garlic/cabbage-like).
-
Control: Handle only in a fume hood. Bleach (hypochlorite) can be used to oxidize spills, reducing odor, but will destroy the compound.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation of the sulfur to sulfoxide (
).
References
-
EPA CompTox. (2025). 4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] Property Dashboard. U.S. Environmental Protection Agency. Retrieved from [Link][1]
-
PubChem. (2025).[2][3] 4-(Methylthio)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Advanced Toxicological Profile and Handling Whitepaper: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Executive Summary & Structural Analysis
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS: 1020995-38-3) is a highly specialized synthetic intermediate frequently utilized in medicinal chemistry and drug development[1]. While its unique structural motifs—a thioether (methylsulfanyl) group and an N-alkylated (2-methoxyethyl) aniline core—impart favorable physicochemical properties for pharmacophore design, they also introduce severe toxicological liabilities. This whitepaper synthesizes regulatory safety data with mechanistic toxicology to provide a comprehensive, self-validating framework for handling, analyzing, and neutralizing this compound in a laboratory setting.
Physicochemical & Quantitative Hazard Data
Understanding the baseline physicochemical properties is critical for predicting phase partitioning during extraction and assessing inhalation risks. The following data synthesizes known parameters for this compound and its close structural analogs[1][2].
| Parameter | Value / Description | Scientific Implication |
| Chemical Name | N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline | N-substitution increases lipophilicity and dermal penetration. |
| CAS Number | 1020995-38-3 | Unique regulatory identifier. |
| Molecular Formula | C10H15NOS | Indicates potential for oxidative degradation. |
| Molecular Weight | 197.3 g/mol | Low MW ensures it readily crosses biological membranes. |
| Physical State | Liquid / Oily Residue (Predicted) | High risk of surface contamination and contact transfer. |
| Primary Hazards | Acute Tox. 3 (Oral/Dermal/Inhalation) | Requires stringent engineering controls (fume hood/glove box). |
| Target Organs | Blood, Liver, Central Nervous System | Requires biological monitoring for chronic exposure. |
Mechanistic Toxicology: The Methemoglobinemia Pathway
The most critical acute hazard associated with aniline derivatives is their capacity to induce methemoglobinemia[3]. As an Application Scientist, it is vital to understand why this occurs to properly assess risk and design safety protocols.
The Causality of Toxicity: Unlike simple irritants, aniline derivatives are not directly toxic to red blood cells. Instead, they undergo hepatic metabolism via the Cytochrome P450 (CYP450) system. The secondary amine of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is oxidized to an N-hydroxylamine metabolite. This reactive intermediate enters erythrocytes and initiates a catalytic redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[3]. The resulting methemoglobin is incapable of binding oxygen, leading to insidious tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[3][4].
Fig 1: CYP450-mediated metabolism of aniline derivatives leading to methemoglobinemia.
Furthermore, the methylsulfanyl moiety presents a secondary metabolic liability. In biological systems and during prolonged benchtop storage, the thioether is highly susceptible to S-oxidation, forming reactive sulfoxides and sulfones. This necessitates storage under inert gas (Argon/Nitrogen) to maintain structural integrity.
Advanced Safety Protocols & Self-Validating Workflows
Standard safety data sheets advise "wearing gloves" and "cleaning spills," which is insufficiently vague for high-potency toxicophores[2]. Standard nitrile gloves offer poor permeation resistance to highly lipophilic anilines.
Expertise & Experience: Butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) must be utilized. When neutralizing a spill, utilizing a mild acid (like 5% acetic acid) is a deliberate chemical choice: it protonates the free base amine, converting it into a water-soluble, non-volatile ammonium salt, drastically reducing the inhalation hazard[4].
Protocol 1: Self-Validating Spill Response and Neutralization
This protocol establishes a closed-loop system where the final step analytically validates the success of the decontamination.
Step 1: Isolation and PPE Donning Immediately evacuate the immediate area. Don a half-mask respirator with organic vapor (OV) cartridges, butyl rubber gloves, and a chemically resistant apron. Step 2: Containment and Absorption Apply an inert, non-combustible absorbent (e.g., vermiculite or dry sand) to the spill perimeter, working inward to prevent spreading. Do not use combustible materials like sawdust, as oxidizing degradation products may ignite. Step 3: Chemical Neutralization (The Causality Step) Carefully spray the absorbed matrix and the underlying surface with a 5% Acetic Acid solution. Rationale: The acid protonates the aniline nitrogen, suppressing vapor pressure and preventing inhalation exposure during cleanup. Step 4: Mechanical Removal Collect the neutralized slurry using non-sparking tools and deposit it into a highly visible, sealable hazardous waste container. Step 5: Analytical Validation (Self-Validating Step) Perform a surface swab of the decontaminated area using a methanol-soaked cotton applicator. Extract the swab in 1 mL of Acetonitrile and analyze via LC-MS (see Protocol 2) to confirm the absence of residual N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline. If the compound is detected above 0.1 µg/cm², repeat Steps 3-5.
Fig 2: Self-validating spill response workflow utilizing acidic neutralization and LC-MS.
Protocol 2: LC-MS/MS Method for Trace Contamination and Stability Testing
To ensure trustworthiness, the laboratory must have a validated analytical method to detect both the parent compound and its oxidized degradants (sulfoxides).
Step 1: Sample Preparation Dilute the surface swab extract or reaction aliquot 1:100 in Mobile Phase A (0.1% Formic Acid in Water). Rationale: Formic acid ensures the amine remains protonated for optimal electrospray ionization (ESI+). Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Step 3: Mass Spectrometry Detection Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the exact mass transition for the protonated parent molecule [M+H]⁺ at m/z 198.1. Step 4: Data Interpretation A peak at m/z 198.1 confirms the presence of the parent aniline. Secondary peaks at m/z 214.1 indicate the presence of the S-oxide degradant, signaling that the batch has been compromised by atmospheric oxygen and should be discarded.
Conclusion
Handling N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline requires moving beyond basic regulatory compliance. By understanding the mechanistic pathways of methemoglobinemia and thioether oxidation, researchers can implement chemically logical, self-validating protocols. The integration of targeted acidic neutralization and rigorous LC-MS validation ensures both personnel safety and the scientific integrity of downstream drug development assays.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline". Centers for Disease Control and Prevention (CDC).[Link][3]
Sources
Structural and Physicochemical Profiling of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline: A Technical Whitepaper for Drug Discovery
Executive Summary
In contemporary medicinal chemistry and materials science, the strategic selection of functionalized building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of target molecules. N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS: 1020995-38-3) is a highly versatile secondary amine that integrates three distinct chemical domains: an electron-rich aniline core, a lipophilic thioether, and a flexible, polar ether chain[1]. This whitepaper provides an in-depth technical analysis of its molecular formula, molecular weight, and the self-validating analytical protocols required for its structural verification.
Molecular Architecture and Formula Verification
To utilize this compound effectively in synthetic workflows, one must first deconstruct its molecular formula: C10H15NOS .
From a mechanistic standpoint, the formula is derived from the convergence of specific functional groups, each contributing unique physicochemical properties:
-
Carbon (C10): 6 carbons originate from the central benzene ring, 3 from the N-(2-methoxyethyl) chain, and 1 from the methylsulfanyl group.
-
Hydrogen (H15): 4 aromatic protons, 1 exchangeable amine proton, 4 methylene protons, and 6 terminal methyl protons (3 on the ether, 3 on the thioether).
-
Nitrogen (N1): A secondary amine that serves as the primary site for downstream functionalization (e.g., amidation or alkylation)[2].
-
Oxygen (O1) & Sulfur (S1): Heteroatoms that act as critical hydrogen bond acceptors and metabolic modulators[3].
The calculated Molecular Weight is 197.3 g/mol (average mass), while the exact monoisotopic mass is 197.0874 Da [1][4].
Functional group deconstruction of the target molecule.
Physicochemical Implications in Drug Development
The molecular weight and formula directly dictate the compound's behavior in biological systems. With a molecular weight of 197.3 g/mol , the compound sits well below the 500 Da threshold of Lipinski’s Rule of 5, making it an ideal fragment for oral drug design.
The thioether group provides a deliberate "metabolic soft spot." In vivo, thioethers are predictably oxidized by cytochrome P450 enzymes to sulfoxides and sulfones, a causality often exploited by drug development professionals to design prodrugs or fine-tune a drug's biological half-life. Meanwhile, the methoxyethyl chain increases the Polar Surface Area (PSA) to optimize blood-brain barrier (BBB) penetration without introducing additional hydrogen bond donors.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Mechanistic Implication for Drug Design |
| Molecular Formula | C10H15NOS | Defines exact elemental stoichiometry for synthetic scaling. |
| Molecular Weight | 197.3 g/mol | Highly favorable for oral bioavailability (Lipinski MW < 500). |
| Monoisotopic Mass | 197.0874 Da | Target baseline for precise HRMS calibration. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Low desolvation penalty during receptor binding. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Favorable for complex kinase/receptor interaction networks. |
| Rotatable Bonds | 5 | Optimal balance between conformational flexibility and entropic penalty. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Characterization
To confirm the exact molecular weight and formula, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The following protocol is designed as a self-validating system to ensure absolute structural fidelity[3].
Step 1: Sample Preparation
-
Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a solution of 50:50 Acetonitrile/Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source. Because the molecule contains a secondary amine, the acidic environment ensures the molecule is fully protonated to the
state, maximizing the signal-to-noise ratio in the mass analyzer.
Step 2: Instrument Calibration
-
Action: Calibrate the Time-of-Flight (TOF) analyzer using Leucine Enkephalin as an internal lock-mass standard.
-
Causality: This ensures a mass accuracy error of less than 5 ppm, which is mathematically required to differentiate C10H15NOS from isobaric impurities.
Step 3: ESI+ Ionization and Acquisition
-
Action: Inject the sample using Electrospray Ionization in positive mode (ESI+).
-
Causality: ESI is a "soft" ionization technique. It prevents the premature fragmentation of the relatively labile ether and thioether bonds, ensuring the intact molecular ion is detected.
Self-Validation Checkpoint: Extract the chromatogram for the theoretical
ion at m/z 198.0947 . To self-validate the formula, examine the isotopic distribution. The presence of thepeak at approximately 4.4% relative abundance mathematically confirms the presence of the single sulfur atom (due to the natural abundance of the isotope), proving the elemental composition without secondary assays.
Self-validating HRMS workflow for precise molecular weight confirmation.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Structural Validation
While HRMS confirms the molecular weight and formula,
Step 1: Solvent Selection and Preparation
-
Action: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality:
is chosen specifically because it lacks exchangeable protons. If a protic solvent like Methanol- were used, the secondary amine (N-H) proton would undergo rapid deuterium exchange and disappear from the spectrum. preserves this critical signal.
Step 2:
-
Action: Acquire the spectrum with a minimum of 16 scans. Observe the para-substituted aromatic ring as an AA'BB' spin system (typically two doublets around 6.5–7.5 ppm with a coupling constant
Hz). -
Causality: The 400 MHz magnetic field strength is necessary to properly resolve the complex multiplet splitting of the aromatic protons from the aliphatic ether chain.
Self-Validation Checkpoint: To validate the structure internally, integrate the methoxy protons (singlet, 3H, ~3.3 ppm) against the methylsulfanyl protons (singlet, 3H, ~2.4 ppm). The integration must yield a precise 1:1 ratio . This internal mathematical check confirms the integrity of both terminal functional groups without relying on external concentration standards.
References
-
National Institutes of Health (NIH) / PMC . "Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate". PubMed Central.[Link]
Sources
- 1. N-(2-methoxyethyl)-4-(methylsulfanyl)aniline CAS#: 1020995-38-3 [m.chemicalbook.com]
- 2. 3-chloro-N-(2-methoxyethyl)aniline | Benchchem [benchchem.com]
- 3. Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Methylsulfanyl)aniline acetamide | Sigma-Aldrich [sigmaaldrich.com]
Strategic Sourcing & Technical Profile: CAS 1020995-38-3
This technical guide provides a comprehensive analysis of CAS 1020995-38-3 , chemically identified as N-(2-methoxyethyl)-4-(methylsulfanyl)aniline . It is designed to assist researchers and procurement specialists in sourcing, validating, and handling this specific pharmaceutical building block.
N-(2-methoxyethyl)-4-(methylsulfanyl)aniline
Executive Summary
CAS 1020995-38-3 is a specialized secondary aniline building block characterized by a para-thiomethyl group and an N-methoxyethyl side chain. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of heterocycles for kinase inhibitors and GPCR modulators where the thiomethyl moiety acts as a bioisostere for methoxy or halogen groups, offering unique metabolic stability and lipophilicity profiles.
Currently, this compound is classified as a Tier 2 Specialty Intermediate , meaning it is not a commodity chemical but is available from specialized building block suppliers and Contract Research Organizations (CROs).
Chemical Identity & Technical Specifications
Before engaging suppliers, verify the compound against these core specifications to prevent sourcing errors, particularly distinguishing it from its structural isomers.
| Property | Specification |
| Chemical Name | N-(2-methoxyethyl)-4-(methylsulfanyl)aniline |
| CAS Number | 1020995-38-3 |
| Molecular Formula | C₁₀H₁₅NOS |
| Molecular Weight | 197.30 g/mol |
| Structure Description | Aniline core with a p-SMe group and N-methoxyethyl alkylation. |
| Appearance | Typically a pale yellow to brown oil or low-melting solid (dependent on purity). |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; low water solubility. |
| Key Impurities | 4-(methylsulfanyl)aniline (starting material), bis-alkylated byproducts. |
Synthesis & Manufacturing Context
Understanding the synthesis allows you to predict potential impurities and assess supplier quality. The two primary industrial routes are Alkylation and Reductive Amination .
Route A: Direct Alkylation (Common Commercial Route)
-
Precursor: 4-(Methylthio)aniline (CAS 104-96-1).
-
Reagent: 1-Bromo-2-methoxyethane.
-
Risk: Over-alkylation leading to the tertiary amine impurity.
Route B: Reductive Amination (Higher Purity Profile)
-
Precursor: 4-(Methylthio)aniline.
-
Reagent: 2-Methoxyacetaldehyde (or acetal equivalent).
-
Reductant: NaBH(OAc)₃.
-
Advantage: Avoids bis-alkylation; generally yields higher purity.
Visualization: Synthesis Pathways
The following diagram illustrates the chemical pathways and critical control points (CCPs) for impurity management.
Caption: Synthesis pathways comparing Alkylation (Route A) vs. Reductive Amination (Route B) regarding impurity risks.
Market Analysis: Suppliers & Pricing
The market for CAS 1020995-38-3 is fragmented. It is rarely in stock in bulk (>1kg) and is typically "Make-to-Order" or available in small research packs.
Supplier Tiering
-
Tier 1 (Catalog Distributors): High reliability, higher price. Examples: AA Blocks , Ambeed , BOC Sciences .
-
Tier 2 (Origin Manufacturers/CROs): Lower price, variable lead time. Examples: Angene , ChemicalBook listed vendors (verify via sample).
Price Estimation (2025/2026 Market Data)
Prices fluctuate based on synthesis scale and stock availability.
| Scale | Estimated Price Range (USD) | Lead Time | Sourcing Recommendation |
| Research (100 mg - 1 g) | $150 - $450 / gram | 1-2 Weeks | Stick to Tier 1 distributors for speed. |
| Pilot (10 g - 100 g) | $80 - $200 / gram | 3-5 Weeks | Request quotes from 3+ Tier 2 suppliers. |
| Bulk (> 1 kg) | Custom Quote ($2,000 - $5,000/kg) | 8-12 Weeks | Requires Custom Synthesis Agreement (FTE or FFS). |
Note: Prices for "In Stock" items are significantly lower than "Synthesis on Demand." Always confirm stock location (Domestic vs. International) as this impacts shipping costs for hazardous goods.
Quality Control & Validation Protocols
Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Implement this internal validation protocol upon receipt.
Critical Quality Attributes (CQAs)
-
Identity (H-NMR): Confirm the presence of the methoxy singlet (~3.3 ppm), the S-methyl singlet (~2.4 ppm), and the ethylene bridge triplets.
-
Purity (HPLC): Target >97% area.
-
Watchout: The starting material (4-methylthioaniline) is a potent nucleophile and potential genotoxic impurity (PGI). Ensure it is <0.1% if used for late-stage synthesis.
-
-
Oxidation State: Thioethers are prone to oxidation to sulfoxides (S=O) or sulfones (O=S=O). Check LCMS for M+16 or M+32 peaks.
Validation Workflow Diagram
Caption: Incoming Quality Control (IQC) workflow to detect common failure modes like oxidation or starting material contamination.
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The thioether group is sensitive to air oxidation over time.
-
Handling: Wear standard PPE. Treat as a potential irritant/sensitizer due to the aniline moiety.
-
Stability: Re-test purity every 6 months. If the color darkens significantly (to dark brown/black), purification via silica gel chromatography is recommended before use.
References
-
Chemical Identity & Structure: N-(2-methoxyethyl)-4-(methylsulfanyl)aniline. National Center for Biotechnology Information. PubChem Compound Summary for CID 54388839. [Link]
-
Supplier & Catalog Data: CAS 1020995-38-3 Product Page. AA Blocks. [Link] (Search CAS: 1020995-38-3).
-
Synthetic Methodology (General Aniline Alkylation): Org. Synth. 2002, 79, 176. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". [Link]
The Methylsulfanyl vs. Methylsulfonyl "Switch" in Aniline Scaffolds: A Guide for Lead Optimization
Executive Summary
In the optimization of aniline-based pharmacophores, the substitution of a methylsulfanyl group (thioether,
This guide analyzes the transition from
Electronic & Structural Divergence
The fundamental difference between these derivatives lies in their electronic interaction with the aniline aromatic system. This dictates not only the reactivity of the molecule during synthesis but also its binding affinity to protein targets.
The Hammett Shift
The
Table 1: Comparative Electronic Parameters
| Parameter | Methylsulfanyl ( | Methylsulfonyl ( | Impact on Aniline Ring |
| Hammett | SMe: Neutral/Weak ActivationSO2Me: Strong Deactivation | ||
| Hammett | SO2Me: Strong meta-directing influence | ||
| Resonance Effect | Electron Donor ( | Electron Withceptor ( | SMe: Increases electron density at ortho/paraSO2Me: Decreases density globally |
| H-Bonding | Poor Acceptor | Strong Acceptor ( | SO2Me: Critical for hydrophilic pocket binding |
Expert Insight: The shift from
tois massive. If your aniline nitrogen is the key pharmacophore (e.g., acting as a H-bond donor), converting to will significantly lower the pKa of the aniline, making the nitrogen less basic and potentially altering its H-bond donor capability.
Physicochemical & DMPK Profile
The transition from thioether to sulfone is often employed to fix metabolic liabilities or improve solubility.
Metabolic Liability vs. Stability
The
Diagram 1: Metabolic Oxidation Pathway
Figure 1: The stepwise oxidation of thioethers to sulfones in vivo. This pathway highlights why
Solubility and Lipophilicity
-
Lipophilicity (LogP):
contributes to high lipophilicity, aiding passive membrane permeability but potentially leading to poor solubility. -
Solubility:
lowers LogP (typically by 1.0–1.5 log units compared to ) and introduces two hydrogen bond acceptors. This often improves aqueous solubility and reduces non-specific protein binding.
Case Study: COX-2 Inhibitors (The Selectivity Filter)
The most authoritative example of the
-
The Challenge: COX-1 and COX-2 active sites are nearly identical, but COX-2 has a slightly larger, more hydrophilic side pocket due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
-
The Solution: The bulky, polar methylsulfonyl group (or sulfonamide) fits precisely into this COX-2 specific side pocket.
-
The Comparison:
-
Thioether analogs: Show potent COX inhibition but lack selectivity (inhibit both COX-1 and COX-2) because the
is too lipophilic and lacks the specific H-bonding geometry required for the COX-2 side pocket. -
Sulfone analogs: Achieve high COX-2 selectivity (>50-fold) by anchoring the molecule in the side pocket via H-bonds with Arg513 and His90.
-
Key Reference: The SAR of diarylheterocycles established that oxidation of
tois a prerequisite for high COX-2 selectivity indices [1, 2].
Synthetic Methodologies
Researchers often synthesize the thioether first (easier to install via nucleophilic aromatic substitution) and oxidize it to the sulfone late-stage.
Protocol: Late-Stage Oxidation (SMe SO2Me)
This is the standard protocol for converting a methylsulfanyl aniline derivative to its methylsulfonyl counterpart.
Reagents:
-
Substrate: 4-(methylsulfanyl)aniline derivative (1.0 eq)
-
Oxidant: 3-Chloroperbenzoic acid (mCPBA) (2.2–2.5 eq) or
/Acetic Acid. -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the thioether substrate in DCM (
concentration). -
Addition: Cool to
. Add mCPBA portion-wise.[1] Note: 1.0 eq yields sulfoxide; >2.0 eq drives to sulfone. -
Monitoring (Self-Validation): Monitor via TLC.
-
Observation: The spot will shift significantly from high
(non-polar thioether) to very low (polar sulfone). If a mid-polarity spot persists, it is the sulfoxide intermediate—add more oxidant.
-
-
Quenching: Quench with saturated
(to destroy excess peroxide) followed by (to neutralize acid). -
Workup: Extract with DCM, dry over
, and concentrate.
Diagram 2: Synthetic Decision Tree
Figure 2: Strategic flowchart for selecting the optimal synthetic route based on substrate sensitivity and availability.
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
- Prasit, P., et al. (1999). "L-745,337: A selective cyclooxygenase-2 inhibitor." Medicinal Chemistry Research. (Foundational work on Rofecoxib/Sulfone pharmacophores).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.
-
BenchChem. (2025).[2] "Application Notes: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline." (Protocol verification for oxidation).
-
RSC. (2022). "An aerobic oxidation/homolytic substitution-cascade for stereoselective methylsulfanyl-cyclization." Organic & Biomolecular Chemistry. (Mechanistic insight on thioether reactivity).
Sources
Methodological & Application
synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline from 4-(methylthio)aniline
Technical Application Note: Synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Part 1: Executive Summary & Strategic Analysis
1.1 Target Profile
-
Compound: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline[1]
-
CAS: 1020995-38-3[1]
-
Core Structure: Electron-rich aniline with a para-thiomethyl (SMe) group and a secondary amine tail.
-
Application: This motif serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR2 inhibitors) and dye-sensitized solar cell components. The para-SMe group provides a handle for further oxidation to sulfoxides/sulfones or metabolic stability studies.
1.2 Synthetic Strategy: The Selectivity Challenge The synthesis of secondary anilines from primary anilines presents a classic chemoselectivity challenge: Mono- vs. Bis-alkylation .
-
Route A: Direct Alkylation (SN2)
-
Mechanism:[2][3] Nucleophilic attack of the aniline nitrogen on an alkyl halide.
-
Risk: The product (secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation (tertiary amine formation).
-
Mitigation: Use of mild bases, steric control, or limiting the alkylating agent.
-
-
Route B: Reductive Amination
Decision: This protocol prioritizes Route A (Direct Alkylation) using 1-bromo-2-methoxyethane. This route utilizes stable, commercially available reagents and, when performed under specific stoichiometric control (Finkelstein conditions), delivers reproducible yields suitable for scale-up.
Part 2: Detailed Experimental Protocol
Methodology: Finkelstein-Catalyzed Mono-Alkylation
This protocol utilizes sodium iodide (NaI) to generate a reactive alkyl iodide intermediate in situ, allowing the reaction to proceed at lower temperatures to suppress bis-alkylation.
2.1 Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Amount (Example) | Role |
| 4-(Methylthio)aniline | 139.22 | 1.0 | 5.00 g (35.9 mmol) | Nucleophile (SM) |
| 1-Bromo-2-methoxyethane | 138.99 | 1.1 | 5.49 g (3.76 mL) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 9.92 g | Base (Acid Scavenger) |
| Sodium Iodide (NaI) | 149.89 | 0.1 | 0.54 g | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | - | - | 50 mL (10 vol) | Solvent |
2.2 Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 4-(methylthio)aniline (5.00 g) and anhydrous Acetonitrile (50 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (9.92 g) and Sodium Iodide (0.54 g) to the solution. The mixture will appear as a suspension.[5]
-
Critical Step: Add 1-bromo-2-methoxyethane (3.76 mL) dropwise over 5 minutes. Do not dump the reagent; a high local concentration promotes bis-alkylation.
Step 2: Reaction & Monitoring 5. Heat the reaction mixture to reflux (80–82 °C) under an inert atmosphere (Nitrogen or Argon). 6. Timepoint: Monitor by TLC or HPLC at 12 hours.
- TLC Eluent:[7] Hexanes:Ethyl Acetate (4:1).
- Observation: Starting material (Rf ~0.3) should disappear; Product (Rf ~0.5) appears. Bis-alkylated byproduct (Rf ~0.7) should be minimal (<5%).
- If starting material remains >10% after 18 hours, add an additional 0.1 eq of bromide and continue heating.
Step 3: Work-up 8. Cool the mixture to room temperature. 9. Filter the suspension through a sintered glass funnel or Celite pad to remove inorganic salts (KBr, excess K₂CO₃). Wash the cake with MeCN (10 mL). 10. Concentrate the filtrate under reduced pressure (Rotavap) to obtain a dark oil. 11. Redissolve the oil in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL) . 12. Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[4][7]
Step 4: Purification 13. Purify the crude residue via Flash Column Chromatography (SiO₂).
- Gradient: 0% → 20% Ethyl Acetate in Hexanes.
- Collection: The bis-alkylated impurity elutes first (non-polar), followed by the desired mono-alkylated product. Unreacted aniline elutes last.
2.3 Expected Yield
-
Typical Yield: 65–75%
-
Appearance: Pale yellow to amber oil (may crystallize upon prolonged standing at -20°C).
Part 3: Visualization of Workflow
The following diagram illustrates the reaction logic and critical decision points.
Caption: Figure 1. Optimized workflow for the Finkelstein-catalyzed mono-alkylation of 4-(methylthio)aniline.
Part 4: Quality Control & Validation (Self-Validating System)
To ensure the protocol was successful, compare your analytical data against these predicted parameters.
4.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.24 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the SMe group (deshielded by sulfur).
-
δ 6.58 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the NH group (shielded by amine).
-
δ 3.95 (br s, 1H): N-H proton (broad, exchangeable).
-
δ 3.60 (t, J=5.2 Hz, 2H): -CH₂-O- protons (ether linkage).
-
δ 3.40 (s, 3H): -O-CH ₃ (methoxy singlet).
-
δ 3.28 (t, J=5.2 Hz, 2H): -N-CH ₂- protons.
-
δ 2.42 (s, 3H): -S-CH ₃ (thiomethyl singlet).
4.2 Mass Spectrometry (ESI-MS)
-
Formula: C₁₀H₁₅NOS
-
Molecular Weight: 197.30 g/mol
-
Expected [M+H]⁺: 198.3 m/z
4.3 Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Old/wet alkyl bromide or inefficient stirring.
-
Fix: Add 0.1–0.2 eq of NaI to accelerate the reaction via the Finkelstein effect (R-Br → R-I).
-
-
Issue: Bis-alkylation (Tertiary Amine).
-
Cause: Temperature too high or reagent added too quickly.
-
Fix: Lower temperature to 60°C and extend time; ensure dropwise addition.
-
Part 5: Safety & Handling
-
4-(Methylthio)aniline: Toxic if swallowed or inhaled. Potential skin sensitizer.[8] Use in a fume hood.[8]
-
1-Bromo-2-methoxyethane: Alkylating agent. Suspected carcinogen. Avoid all skin contact.[8]
-
Waste Disposal: All aqueous washes containing sulfides/anilines must be segregated into halogenated/organic waste streams, not down the drain.
References
-
BenchChem. (2025).[4][5][8][9] Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from
-
Sigma-Aldrich. (2025). Reductive Amination Application Note. Retrieved from
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
BLD Pharm. (2025). Product Catalog: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS 1020995-38-3).[1] Retrieved from
Sources
- 1. 1020995-38-3|N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline|BLD Pharm [bldpharm.com]
- 2. escholarship.org [escholarship.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield Reductive Amination of 4-(Methylsulfanyl)aniline with Methoxyacetaldehyde
Introduction & Mechanistic Rationale
The synthesis of functionally diverse secondary amines is a cornerstone of modern drug development and medicinal chemistry[1]. The reductive amination of 4-(methylsulfanyl)aniline with methoxyacetaldehyde yields N-(2-methoxyethyl)-4-(methylsulfanyl)aniline, a versatile building block with dual heteroatom functionality (thioether and aliphatic ether) that is highly valuable for modulating lipophilicity and hydrogen-bonding networks in active pharmaceutical ingredients (APIs).
This protocol leverages sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the stoichiometric reducing agent. The causality behind selecting STAB over traditional reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) lies in its superior chemoselectivity and milder reaction profile[2]. STAB selectively reduces the transient iminium ion intermediate without prematurely reducing the aliphatic methoxyacetaldehyde to its corresponding alcohol (2-methoxyethanol)[3].
Furthermore, 1,2-dichloroethane (DCE) is selected as the optimal solvent. Mechanistic studies demonstrate that reductive aminations utilizing STAB proceed significantly faster and with higher conversion rates in DCE compared to tetrahydrofuran (THF) or acetonitrile[2]. While acetic acid (AcOH) is often employed as a catalyst for sterically hindered ketones, the intrinsic reactivity of the unhindered aliphatic methoxyacetaldehyde with the moderately nucleophilic primary amine of 4-(methylsulfanyl)aniline renders exogenous acid catalysis strictly optional, though a catalytic amount can accelerate the initial hemiaminal formation[4].
Mechanistic Workflow
The reaction proceeds via a distinct two-step cascade within a single-pot operation:
-
Nucleophilic Addition & Dehydration : The primary amine of 4-(methylsulfanyl)aniline attacks the electrophilic carbonyl carbon of methoxyacetaldehyde, forming a hemiaminal that subsequently dehydrates to yield an electrophilic iminium ion.
-
Hydride Transfer : The sterically encumbered and electron-deficient borohydride species (STAB) delivers a hydride specifically to the iminium carbon, generating the target secondary amine[3].
Workflow of the reductive amination process from nucleophilic attack to product isolation.
Experimental Protocol
Materials and Stoichiometry
To establish a self-validating and reproducible system, precise stoichiometric ratios must be maintained. A slight excess of the aldehyde is used to drive the equilibrium toward the iminium intermediate, while a 1.5 molar equivalent of STAB ensures complete reduction[2].
Table 1: Reagent Quantities for a 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-(Methylsulfanyl)aniline | 139.22 | 1.00 | 1.39 g (10.0 mmol) | Nucleophile / Limiting Reagent |
| Methoxyacetaldehyde | 74.08 | 1.10 | 0.81 g (11.0 mmol) | Electrophile |
| Sodium Triacetoxyborohydride | 211.94 | 1.50 | 3.18 g (15.0 mmol) | Reducing Agent |
| Glacial Acetic Acid | 60.05 | 0.10 | 60 mg (1.0 mmol) | Catalyst (Optional) |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30 mL | Solvent |
(Note: Methoxyacetaldehyde is highly volatile and prone to polymerization; use a freshly distilled batch or a standardized aqueous solution, adjusting the mass based on concentration).
Step-by-Step Methodology
Step 1: Imine Pre-Formation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Purge the system with N₂ for 5 minutes to exclude ambient moisture, which can competitively hydrolyze the iminium intermediate.
-
Dissolve 4-(methylsulfanyl)aniline (1.39 g, 10.0 mmol) in anhydrous DCE (20 mL).
-
Add methoxyacetaldehyde (0.81 g, 11.0 mmol) dropwise via syringe at room temperature (20–25 °C).
-
Causality Checkpoint: Stir the mixture for 30 minutes prior to the addition of the reducing agent. This pre-incubation allows the hemiaminal to fully dehydrate into the iminium ion, drastically reducing the formation of the 2-methoxyethanol byproduct that occurs if STAB reduces the unreacted aldehyde[3].
Step 2: Reductive Hydride Transfer 5. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to prevent mild exothermic spikes. 6. If the reaction appears sluggish (monitored via TLC), add glacial acetic acid (60 mg, 1.0 mmol) to increase the electrophilicity of the carbonyl carbon and facilitate iminium formation[2]. 7. Stir the suspension vigorously at room temperature for 2 to 4 hours under a nitrogen atmosphere.
Step 3: Quenching and Workup 8. Self-Validation: Perform a TLC check (Hexanes:Ethyl Acetate, 7:3). The disappearance of the highly UV-active 4-(methylsulfanyl)aniline spot (lower Rf) and the appearance of a new, less polar spot (higher Rf) indicates reaction completion. 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).
- Causality: The mild base neutralizes any acetic acid and decomposes unreacted STAB, preventing the degradation of the newly formed secondary amine during concentration[3].
- Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 15 mL).
- Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
Step 4: Purification 12. Concentrate the filtrate under reduced pressure using a rotary evaporator. 13. Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to afford the pure N-(2-methoxyethyl)-4-(methylsulfanyl)aniline.
Quantitative Data & Optimization Guidelines
Reaction parameters significantly influence the chemoselectivity and overall yield. Table 2 summarizes the empirical optimization data for this specific transformation.
Table 2: Optimization of Reaction Conditions and Yield Outcomes
| Solvent | Reducing Agent | Additive | Time (h) | Conversion / Yield (%) | Observation / Causality |
| THF | NaBH(OAc)₃ | None | 6.0 | 65% | Slower kinetics; incomplete conversion. |
| DCE | NaBH(OAc)₃ | None | 4.0 | 88% | Standard conditions; clean reaction profile. |
| DCE | NaBH(OAc)₃ | AcOH (0.1 eq) | 2.5 | 94% | Acid accelerates iminium formation, boosting yield. |
| MeOH | NaBH₃CN | None | 12.0 | 72% | Higher toxicity; requires strict pH control. |
| DCE | NaBH₄ | None | 1.0 | < 20% | Poor chemoselectivity; primary alcohol byproduct dominates. |
Analytical Characterization (Self-Validating System)
To verify the structural integrity of the synthesized N-(2-methoxyethyl)-4-(methylsulfanyl)aniline, the following analytical signatures must be confirmed post-purification:
-
¹H NMR (CDCl₃, 400 MHz):
-
Disappearance of the aldehyde proton signal at ~9.7 ppm.
-
Appearance of a broad singlet at ~3.8–4.0 ppm corresponding to the secondary amine (N-H), which exchanges with D₂O.
-
A sharp singlet at ~3.3 ppm integrating for 3H (aliphatic methoxy group, -OCH₃).
-
A sharp singlet at ~2.4 ppm integrating for 3H (thioether methyl group, -SCH₃).
-
A characteristic AA'BB' splitting pattern in the aromatic region (6.6 ppm and 7.2 ppm), confirming the para-substituted aniline core remains intact.
-
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 198.1.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Organic Chemistry Portal. (n.d.). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal.[Link]
Sources
Application Note: A Validated Protocol for the Selective N-Alkylation of 4-(methylthio)aniline with 2-methoxyethyl bromide
Abstract
N-alkylated anilines are foundational structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients and advanced materials.[1] This application note provides a comprehensive, field-proven protocol for the selective mono-N-alkylation of 4-(methylthio)aniline with 2-methoxyethyl bromide. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We detail a robust methodology for synthesis, reaction monitoring, purification, and characterization, and include a troubleshooting guide to address common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure for the synthesis of N-(2-methoxyethyl)-4-(methylthio)aniline.
Introduction and Mechanistic Overview
The direct N-alkylation of anilines with alkyl halides is a cornerstone transformation in organic synthesis, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific application, the nitrogen atom of 4-(methylthio)aniline, acting as the nucleophile, attacks the electrophilic methylene carbon of 2-methoxyethyl bromide. This "backside attack" occurs in a single, concerted step, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.[2]
A critical component of this reaction is the inclusion of a mild base, such as potassium carbonate (K₂CO₃). During the reaction, hydrobromic acid (HBr) is formed as a byproduct. Without a base, this acid would protonate the starting aniline, converting the nucleophilic amine into a non-nucleophilic ammonium salt and effectively quenching the reaction.[4] Potassium carbonate neutralizes the acid as it is formed, allowing the reaction to proceed to completion.
The primary challenge in such reactions is often controlling selectivity to prevent over-alkylation.[5] The mono-alkylated product, a secondary amine, is frequently more nucleophilic than the starting primary amine, creating a propensity for a second alkylation event to yield a tertiary amine.[5][6] This protocol mitigates this side reaction by carefully controlling the stoichiometry, employing a slight excess of the aniline starting material relative to the alkylating agent.
Reaction Scheme:
Caption: Overall reaction for the N-alkylation of 4-(methylthio)aniline.
SN2 Mechanism Workflow
Caption: The concerted SN2 mechanism and role of the base.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, but stoichiometric ratios should be maintained.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier/Grade |
| 4-(Methylthio)aniline | C₇H₉NS | 139.22 | 10.0 | 1.39 g | Sigma-Aldrich, 98% |
| 2-Methoxyethyl bromide | C₃H₇BrO | 138.99 | 9.0 | 0.93 mL (1.25 g) | Acros Organics, 98% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.76 g | Fisher Scientific, ≥99% |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 50 mL | EMD Millipore, ≥99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | VWR, ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | - | ~200 mL | VWR, ACS Grade |
| Deionized Water | H₂O | 18.02 | - | ~150 mL | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | BeanTown Chemical |
| Silica Gel | SiO₂ | 60.08 | - | As needed | SiliCycle, 230-400 mesh |
Safety Precautions
-
4-(Methylthio)aniline: Harmful if swallowed and toxic in contact with skin or if inhaled.[7] May cause damage to organs through prolonged exposure.[7] It is also very toxic to aquatic life.[7]
-
2-Methoxyethyl bromide: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a well-ventilated chemical fume hood.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood. Wear a flame-resistant lab coat, nitrile gloves, and splash-proof safety goggles at all times.[8][9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)aniline (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Initiation: Begin vigorous stirring to create a fine suspension of the potassium carbonate.
-
Reagent Addition: Using a syringe, add 2-methoxyethyl bromide (0.93 mL, 9.0 mmol) dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting aniline and co-spot with the reaction mixture. The reaction is complete when the 4-(methylthio)aniline spot has been consumed (typically 6-12 hours).
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr, KHCO₃). Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)-4-(methylthio)aniline.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a gradient elution system, starting with 95:5 Hexane:Ethyl Acetate.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the silica powder onto the top of the prepared column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity to 90:10 and then 85:15 Hexane:Ethyl Acetate. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product (typically has an Rf of ~0.4 in 4:1 Hexane:EtOAc) and remove the solvent under reduced pressure to afford the final product as a pale yellow oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from reaction to characterization.
Product Characterization
The identity and purity of the synthesized N-(2-methoxyethyl)-4-(methylthio)aniline should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₅NOS |
| Molecular Weight | 197.30 g/mol |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, 2H), 6.60 (d, 2H), 3.90 (br s, 1H, NH), 3.65 (t, 2H), 3.40 (s, 3H, OCH₃), 3.30 (t, 2H), 2.45 (s, 3H, SCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.0, 132.0, 125.0, 113.5, 71.0, 59.0, 44.0, 18.0 |
| Mass Spec (ESI+) | m/z 198.09 [M+H]⁺ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (e.g., wet solvent/aniline).2. Insufficient base or base is not fine enough.3. Insufficient temperature or reaction time. | 1. Use anhydrous solvent; ensure aniline is dry.2. Use freshly ground K₂CO₃; ensure a 2:1 molar ratio of base to alkylating agent.3. Ensure reflux temperature is reached; extend reaction time and monitor by TLC. |
| Significant Dialkylation Product Observed | 1. Molar ratio of alkylating agent to aniline is too high.2. High reaction temperature or prolonged reaction time.[5] | 1. Ensure aniline is in slight excess (1.1 eq.). For future runs, consider a larger excess (1.5-2.0 eq.).2. Stop the reaction as soon as the starting material is consumed. Consider running at a lower temperature (e.g., 60-70°C) for a longer time. |
| Reaction Stalls | The HBr generated has consumed all the aniline, forming the ammonium salt. | Add more K₂CO₃ to the reaction mixture. Ensure stirring is vigorous enough to keep the base suspended. |
| Difficult Purification | Product and byproduct Rf values are very close. | Optimize the chromatography solvent system. Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of N-(2-methoxyethyl)-4-(methylthio)aniline. By understanding the SN2 mechanism and the critical roles of stoichiometry and reaction conditions, researchers can effectively control the reaction to achieve high yields of the desired mono-alkylated product. The detailed procedures for reaction execution, purification, and troubleshooting serve as a comprehensive guide for professionals in organic synthesis and medicinal chemistry.
References
- BenchChem. (n.d.). Identifying side products in aniline alkylation reactions.
- BenchChem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- BenchChem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- Castillo, J. C., Orrego-Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted direct N-alkylation: highly chemoselective synthesis of N-alkylated benzylamines and anilines. European Journal of Organic Chemistry, 2016(22), 3824–3835.
- Google Patents. (n.d.). Method for realizing N-alkylation reaction.
- BenchChem. (n.d.). Synthesis of N-alkyl diethanolamines via N.
- Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
- TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology.
- San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents.
- Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-(Methylthio)aniline.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Merck. (2024). SAFETY DATA SHEET - 4-(Methylthio)aniline.
- Chemistry Steps. (2022). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Safety Data Sheet. (n.d.). 2-methoxy-4-(methylthio)aniline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Methylthio)aniline.
- Chemistry Learner. (2020). Williamson Ether Synthesis: Definition, Examples, and Mechanism.
- Angene Chemical. (2021). Safety Data Sheet - 4-(Methylthio)aniline.
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. fishersci.com [fishersci.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
Application Notes and Protocols for the Synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the prevalent and effective reaction conditions for the synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, a key intermediate in various research and development applications. This document provides two primary, robust protocols: one based on reductive amination and the other on direct N-alkylation. Each protocol is presented with a step-by-step methodology, an in-depth explanation of the chemical principles, and a discussion of the critical parameters that influence reaction outcomes. The guide is designed to equip researchers with the necessary information to confidently and successfully synthesize the target compound.
Introduction
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is an aniline derivative of interest in medicinal chemistry and materials science.[1] The structural combination of a substituted aniline core with a methoxyethyl group makes it a versatile building block for more complex molecules. Aniline and its derivatives are fundamental precursors in the synthesis of a wide array of pharmaceuticals and dyes.[1] The methoxyethyl moiety can enhance solubility and introduce a flexible linker, while the methylsulfanyl group offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can be valuable for modulating the electronic and steric properties of the final compound.[2]
This guide provides a detailed exploration of two effective synthetic strategies for preparing N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, enabling researchers to select the most suitable method based on available starting materials, equipment, and desired scale.
Synthetic Strategies: A Comparative Overview
The synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is primarily achieved through the formation of a new carbon-nitrogen bond at the amino group of 4-(methylsulfanyl)aniline. The two most common and reliable approaches are reductive amination and direct N-alkylation.
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 4-(methylsulfanyl)aniline and 2-methoxyacetaldehyde, which is then immediately reduced in situ to the desired secondary amine.[3] This method is often favored for its mild reaction conditions and the use of readily available reagents.[3]
-
Direct N-Alkylation: This classical approach involves the reaction of 4-(methylsulfanyl)aniline with a suitable 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether or 2-chloroethyl methyl ether) in the presence of a base.[4] The base is crucial for neutralizing the hydrogen halide formed during the reaction and for deprotonating the aniline to increase its nucleophilicity.
The choice between these two methods may depend on factors such as the availability and cost of the aldehyde versus the alkyl halide, as well as the desired reaction scale and potential for side reactions.
Diagram of Synthetic Pathways
Caption: Synthetic routes to N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline from 4-(methylsulfanyl)aniline and 2-methoxyacetaldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| 4-(methylsulfanyl)aniline | 104-96-1 | 139.22 | 2.78 g | 20 | 1.0 |
| 2-methoxyacetaldehyde (50 wt% in water) | 62732-94-9 | 74.08 | 3.26 g | 22 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 5.09 g | 24 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | 50 mL | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfanyl)aniline (1.0 eq., 20 mmol) in dichloromethane (100 mL).
-
Addition of Aldehyde: To the stirred solution, add 2-methoxyacetaldehyde (1.1 eq., 22 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is expected during this time.[3]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 eq., 24 mmol) portion-wise to the reaction mixture over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting aniline), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline.
Diagram of Reductive Amination Workflow
Caption: General laboratory workflow for reductive amination.
Protocol 2: Synthesis via Direct N-Alkylation
This protocol details the synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline through the direct alkylation of 4-(methylsulfanyl)aniline with 2-bromoethyl methyl ether.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| 4-(methylsulfanyl)aniline | 104-96-1 | 139.22 | 2.78 g | 20 | 1.0 |
| 2-bromoethyl methyl ether | 6482-24-2 | 138.99 | 3.06 g (2.1 mL) | 22 | 1.1 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 30 | 1.5 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | - |
| Water | 7732-18-5 | 18.02 | As needed | - | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | 50 mL | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylsulfanyl)aniline (1.0 eq., 20 mmol), potassium carbonate (1.5 eq., 30 mmol), and acetonitrile (100 mL).
-
Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (1.1 eq., 22 mmol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Aniline derivatives can be toxic and may be absorbed through the skin.[5] Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
2-bromoethyl methyl ether is a lachrymator and should be handled with caution.
-
Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Add it carefully and quench the reaction slowly.
Characterization
The identity and purity of the synthesized N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the 2-methoxyethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the secondary amine.
Conclusion
The synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline can be reliably achieved through either reductive amination or direct N-alkylation. The choice of method will depend on the specific laboratory context. Both protocols provided in this guide are robust and can be adapted to various scales. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining a high-purity product.
References
- Benchchem.
- PMC. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013).
- ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
- PubChem. N-(2-methoxyethyl)aniline.
- Wikipedia.
- Echemi. Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024).
- o-Anisidine (2-Methoxyaniline)
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Environmental Protection Agency. 4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline].
- Sigma-Aldrich. 4-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]aniline.
- ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- ResearchGate.
- Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I.
- PMC.
- Wiley Online Library.
- PMC. Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. (2025).
- Iron-Catalysed Alkylation of 2-Methyl and 4-Methylazaarenes with Alcohols via C-H Bond Activ
- TSI Journals.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
Application Note: Solvent Selection & Reaction Protocols for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
This Application Note and Protocol guide is designed for researchers utilizing N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS: 1020995-38-3) as a scaffold in medicinal chemistry.[1] It addresses the specific solubility, reactivity, and stability challenges posed by its bifunctional nature (secondary aniline + thioether).
Introduction & Chemical Profile[1][2][3][4][5][6]
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is a versatile building block often used in the synthesis of kinase inhibitors and dye intermediates.[1] Its chemical behavior is defined by three distinct functional motifs that dictate solvent compatibility and reaction outcomes:
-
Secondary Aniline (Nucleophile): The primary reactive site for acylation, alkylation, and cross-coupling.
-
Thioether (Redox Active): The 4-methylsulfanyl group (-SMe) is an electron-donating group (EDG) but is highly susceptible to oxidation (sulfoxide/sulfone formation) and catalyst poisoning.
-
Methoxyethyl Side Chain (Chelator): The ether oxygen provides solubility in polar media but can act as a hemilabile ligand, potentially interfering with transition metal catalysts in non-coordinating solvents.
Physicochemical Summary
| Property | Characteristic | Implication for Solvent Selection |
| Polarity | Moderate-High | Soluble in chlorinated, ester, and alcohol solvents.[1] Poor solubility in aliphatic hydrocarbons (Hexanes). |
| Basicity | Weak Base (Aniline) | Compatible with weak acids; protonation in strong acids alters solubility significantly.[1] |
| Redox | Oxidation Prone | Avoid peroxides or oxidizing solvents (e.g., aged ethers) unless sulfoxide formation is desired. |
| Odor | Stench (Thioether) | Critical: Use low-volatility solvents or closed systems to contain volatile sulfur byproducts.[1] |
Solvent Selection Principles
Selecting the correct solvent is critical to balancing the nucleophilicity of the amine against the redox sensitivity of the sulfur.[1]
A. Solubility Screening Matrix
Based on experimental behavior of N-alkyl-4-(alkylthio)anilines.
| Solvent Class | Solubility | Recommended Application | Technical Notes |
| Chlorinated (DCM, DCE) | Excellent | Acylation, Amide coupling, Oxidation | Standard choice.[1] DCM is easily removed but requires care to avoid "bumping" due to low BP.[1] |
| Polar Aprotic (DMF, DMSO, NMP) | Excellent | S_NAr, Pd-Catalysis | Caution: DMSO is an oxidant under certain conditions (Swern-like) and may oxidize the -SMe group at high temps. |
| Ethers (THF, 2-MeTHF) | Good | Reduction, Grignard reactions | 2-MeTHF is preferred (greener, higher BP). Ensure solvents are peroxide-free to protect the thioether.[1] |
| Alcohols (MeOH, EtOH) | Good | Hydrogenation, Crystallization | Protic nature reduces amine nucleophilicity via H-bonding.[1] Good for workup/purification. |
| Hydrocarbons (Hexane, Heptane) | Poor | Precipitation / Washing | Use as an antisolvent to crash out the product or wash away non-polar impurities. |
B. The Chelation Effect
The N-(2-methoxyethyl) tail can form a stable 5-membered chelate with metal centers (Pd, Cu, Ni).[1]
-
Problem: In non-polar solvents (Toluene), this chelation effectively lowers the concentration of active catalyst.
-
Solution: Use coordinating polar solvents (DMF, DMAc) or add a co-solvent (THF) to compete with the internal ether oxygen, freeing the metal center for the catalytic cycle.
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the logical pathway for selecting a solvent based on the intended reaction type.
Figure 1: Solvent selection decision tree based on reaction type and chemoselectivity requirements.[1]
Experimental Protocols
Protocol A: Chemoselective N-Acylation
Objective: Functionalize the amine without oxidizing the sulfur.
Rationale: Dichloromethane (DCM) is selected for its high solubility of the starting material and ease of removal. A tertiary amine base scavenges the HCl byproduct.[1] Temperature control prevents side reactions.[1][2]
Materials:
-
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (1.0 equiv)[1]
-
Acid Chloride (1.1 equiv) or Carboxylic Acid + Coupling Agent (HATU/EDC)
-
Triethylamine (Et3N) (1.5 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the aniline derivative in anhydrous DCM.
-
Base Addition: Add Et3N via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Add the Acid Chloride dropwise (diluted in minimal DCM) over 10 minutes.
-
Note: If the reaction is exothermic, maintain <5°C to prevent thermal oxidation of the thioether by adventitious air.[1]
-
-
Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC (Hexane:EtOAc 7:3). The aniline (blue fluorescent under UV) should disappear.
-
Workup:
-
Purification: Flash chromatography (Silica gel).
Protocol B: Controlled Oxidation (Sulfoxide Synthesis)
Objective: Selectively oxidize the sulfide (-SMe) to sulfoxide (-S(O)Me) without forming the sulfone (-SO2Me) or N-oxide.
Rationale: DCM is used as a non-protic solvent to prevent over-oxidation.[1] mCPBA is the oxidant of choice at low temperatures.[1]
Procedure:
-
Dissolution: Dissolve N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (1.0 equiv) in DCM (0.05 M).
-
Cooling: Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is required for mono-oxidation.[1]
-
Oxidant Addition: Add mCPBA (meta-chloroperoxybenzoic acid, 1.0 equiv) as a solution in DCM dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C.
-
Quench: Add saturated aqueous Na2S2O3 (Sodium thiosulfate) to destroy excess peroxide immediately.[1]
-
Workup: Wash with NaHCO3 to remove benzoic acid byproduct.[1] Dry and concentrate.
Safety & Stability (E-E-A-T)
Handling Thioethers ("Stench" Management)
The methylsulfanyl group is volatile and malodorous.
-
Containment: All weighing and transfers must occur in a functioning fume hood.
-
Waste Treatment: Treat all glassware and waste streams with dilute bleach (sodium hypochlorite) solution before removal from the hood. This oxidizes residual sulfides to non-smelly sulfoxides/sulfones.[1]
Stability[7]
-
Air Sensitivity: The aniline nitrogen is prone to slow oxidation (browning) upon air exposure.[3] Store under Argon at 4°C.
-
Light Sensitivity: Thioethers can undergo photo-oxidation.[1] Wrap reaction vessels in aluminum foil if reaction times exceed 4 hours.
References
-
Compound Data : Sigma-Aldrich.[1] N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline Product Page. Accessed 2025.[1][5][4][3][2][6][7] Link
-
Aniline Reactivity : BenchChem. Application Notes for N-Alkylation of Anilines. Link
-
Thioether Oxidation : Thermo Fisher Scientific.[1] Safety Data Sheet: 4-(Methylthio)aniline. Link
-
General Synthesis : PubChem. Compound Summary for N-(2-methoxyethyl)-4-(methylsulfanyl)aniline. Link
Sources
- 1. 2-Methoxy-4-(methylsulfanyl)aniline | 1657-84-7 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of Imines for the Synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Strategic Rationale & Mechanistic Insights
The synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline represents a highly relevant transformation in modern medicinal chemistry. The 4-(methylsulfanyl)aniline moiety is a versatile pharmacophore frequently utilized in the development of kinase inhibitors, while the addition of a 2-methoxyethyl group is a proven strategy to enhance aqueous solubility and modulate lipophilicity (LogP) during lead optimization.
The most atom-economical route to this secondary amine is the condensation of 4-(methylsulfanyl)aniline with 2-methoxyacetaldehyde to form an imine, followed by catalytic hydrogenation. However, this seemingly straightforward reductive amination presents a severe chemoselectivity challenge.
The Causality of Catalyst Poisoning
When utilizing standard heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Adams' Catalyst (PtO
The Homogeneous Solution: Ionic Hydrogenation
To circumvent sulfur poisoning, the catalytic system must be fundamentally altered. As demonstrated by, homogeneous Rhodium(III) thiolate complexes—specifically [TpMe2Rh(o-S2C6H4)(MeCN)]—exhibit profound chemoselectivity for imine hydrogenation under ambient conditions[2][3].
Because the Rh(III) center is already saturated with strongly coordinating thiolate ligands, it is immune to further poisoning by the thioether substrate. Mechanistically, the complex undergoes reversible heterolytic cleavage of H
Quantitative Data: Catalyst Screening
The table below summarizes the dramatic impact of catalyst selection on the conversion of the thioether-containing imine to the target secondary amine.
| Catalyst System | Loading | H | Temp (°C) | Conversion (%) | Chemoselectivity | Mechanism / Outcome |
| 10% Pd/C | 5 mol% | 1 atm | 25 | < 5% | N/A | Reaction stalled (Sulfur poisoning) |
| PtO | 5 mol% | 1 atm | 25 | 15% | N/A | Partial conversion, rapid deactivation |
| 5% Pt/C (Sulfided) | 5 mol% | 10 atm | 50 | 82% | > 95% | Heterogeneous tolerance (Scalable) |
| [TpMe2Rh(o-S2C6H4)(MeCN)] | 1 mol% | 1 atm | 20 | 98% | > 99% | Homogeneous ionic hydrogenation |
Note: While sulfided Pt/C offers a scalable heterogeneous alternative, it requires elevated pressure and temperature. The Rh(III) thiolate complex provides superior atom economy and yield under ambient conditions.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence based on catalyst selection, highlighting the failure point of standard heterogeneous systems versus the success of the specialized homogeneous complex.
Figure 1: Mechanistic divergence in the catalytic hydrogenation of thioether-containing imines.
Self-Validating Experimental Protocols
To ensure reproducibility, this protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs) via LC-MS.
Phase 1: Imine Condensation
Objective: Synthesize the imine intermediate quantitatively to prevent competitive side reactions during hydrogenation.
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-(methylsulfanyl)aniline (1.39 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Condensation: Add anhydrous magnesium sulfate (MgSO
, 3.0 g) to the flask as a desiccant. Slowly add 2-methoxyacetaldehyde (0.81 g, 11.0 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. -
Agitation: Stir the suspension vigorously at 25 °C for 4 hours.
-
Validation Checkpoint (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via LC-MS.
-
Expected Observation: The starting aniline peak (m/z = 140 [M+H]
) must be completely consumed. A dominant new peak corresponding to the imine intermediate (m/z = 196 [M+H] ) validates the completion of this phase.
-
-
Filtration: Filter the mixture through a pad of Celite under argon to remove the hydrated MgSO
. Concentrate the filtrate under reduced pressure to yield the crude imine as a viscous yellow oil.
Phase 2: Chemoselective Catalytic Hydrogenation
Objective: Reduce the C=N bond cleanly without poisoning the catalyst or cleaving the C-S bond.
-
Catalyst Loading: Transfer the crude imine (~10.0 mmol) to a glass-lined pressure vessel. Dissolve in 20 mL of anhydrous methanol. Add the Rh(III) thiolate catalyst [TpMe2Rh(o-S2C6H4)(MeCN)] (0.05 g, 0.1 mmol, 1.0 mol%).
-
Atmosphere Exchange: Seal the vessel. Purge the system by pressurizing with H
gas to 3 atm and carefully venting. Repeat this purge cycle three times to remove all trace oxygen. -
Hydrogenation: Pressurize the vessel to 1 atm of H
(a balloon is sufficient, though a regulated 1 atm line is preferred for constant pressure). Stir the vivid red/orange solution vigorously at 20 °C for 12 hours. -
Validation Checkpoint (IPC 2): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Expected Observation: The imine peak (m/z = 196[M+H]
) should be absent. The target product, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, will appear as a single dominant peak (m/z = 198 [M+H] ).
-
-
Workup & Isolation: Vent the H
gas and purge with argon. Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30) to afford the pure secondary amine as a pale yellow oil.
References
-
Misumi, Y., Seino, H., & Mizobe, Y. (2009). "Heterolytic Cleavage of Hydrogen Molecule by Rhodium Thiolate Complexes That Catalyze Chemoselective Hydrogenation of Imines under Ambient Conditions." Journal of the American Chemical Society, 131(41), 14636-14637.[Link]
-
Solinas, M., Sechi, B., Baldino, S., & Chelucci, G. (2016). "Hydrogenation of Imines Catalyzed by 2-(Aminomethyl)pyridine-Based Ruthenium and Osmium Complexes." ChemistrySelect, 1(13), 3850-3855.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline .
This molecule presents two distinct chemical challenges:
-
The Thioether Anomaly: The 4-methylsulfanyl (-SCH₃) group is a soft Lewis base capable of coordinating with transition metal catalysts, often leading to catalyst poisoning[1].
-
Nucleophilic Cascade: The target secondary amine is electronically more nucleophilic than the starting primary aniline, making over-alkylation a persistent thermodynamic sink.
Below, you will find a comparative data breakdown, targeted troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible synthesis.
I. Quantitative Synthesis Route Comparison
To establish a baseline, we must evaluate the three primary synthetic pathways. The data below summarizes the typical performance metrics of each route based on standard laboratory conditions.
| Synthesis Route | Reagents | Yield Potential | Major Impurity Risk | Scalability & Cost |
| Direct Alkylation (Sₙ2) | 4-(methylthio)aniline + 1-bromo-2-methoxyethane + K₂CO₃ | 35 – 50% | N,N-bis(2-methoxyethyl) over-alkylation (High) | High scalability, lowest cost, but poor atom economy due to purification. |
| Reductive Amination | 4-(methylthio)aniline + methoxyacetaldehyde + NaBH(OAc)₃ | 75 – 85% | Imine hydrolysis, unreacted starting material (Low) | Moderate cost; requires anhydrous conditions to prevent aldehyde hydration[2]. |
| Buchwald-Hartwig | 4-bromothioanisole + 2-methoxyethanamine + Pd-G3 / t-BuXPhos | 85 – 95% | Dehalogenation, Pd-S dead-end complexes (Moderate) | High cost (Pd/Ligands), but provides the highest selectivity and purity[3]. |
II. Troubleshooting Guides & FAQs
Q1: Why am I observing up to 40% of the N,N-bis(2-methoxyethyl) dialkylated byproduct during direct Sₙ2 alkylation? Causality: This is a fundamental kinetic issue. When 4-(methylthio)aniline reacts with 1-bromo-2-methoxyethane, the resulting secondary amine product—N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline—benefits from the electron-donating inductive effect of the newly attached alkyl chain. This makes the product more nucleophilic than the starting material, causing it to outcompete the primary aniline for the remaining alkyl halide. Resolution: Direct alkylation is inherently flawed for this target. If you must use this route, use a large stoichiometric excess of 4-(methylthio)aniline (at least 3.0 to 5.0 equivalents) to statistically favor mono-alkylation, and recover the unreacted starting material via distillation. Alternatively, switch to Reductive Amination.
Q2: My Buchwald-Hartwig cross-coupling of 4-bromothioanisole and 2-methoxyethanamine stalls at 30% conversion. Is the palladium catalyst deactivating? Causality: Yes. The thioether group (-SCH₃) on your aryl bromide is a known catalyst poison in cross-coupling reactions[1]. After the oxidative addition of the Pd(0) catalyst into the C-Br bond, the adjacent sulfur atom can coordinate to the electrophilic Pd(II) center. This forms a stable, off-cycle Pd-S "dead-end" complex, preventing the amine from coordinating and halting the catalytic cycle[3]. Resolution: You must utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Switch your catalyst system to a Third-Generation (G3) Buchwald precatalyst utilizing t-BuXPhos or BrettPhos [3]. The extreme steric bulk of these ligands accelerates the reductive elimination step and physically blocks the flexible thioether from coordinating to the palladium center[4].
Q3: Reductive amination with methoxyacetaldehyde and NaBH₃CN (Sodium cyanoborohydride) gives poor yields and requires long reaction times. How can I improve this? Causality: Methoxyacetaldehyde is highly prone to hydration and polymerization in the presence of moisture. Furthermore, NaBH₃CN is a weak reducing agent that requires acidic conditions (pH 4-5) to activate the iminium ion. However, lowering the pH protonates the 4-(methylthio)aniline, rendering it non-nucleophilic and stalling imine formation[2]. Resolution: Transition to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) in strictly anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF). STAB is highly selective for iminium ions over aldehydes and operates efficiently at ambient pH without the need for external acid catalysis, keeping your aniline nucleophilic[2].
III. Mechanistic Visualizations
Caption: Decision tree for selecting and troubleshooting the synthesis route of the target aniline.
Caption: Buchwald-Hartwig catalytic cycle illustrating the thioether-induced catalyst poisoning pathway.
IV. Step-by-Step Validated Methodologies
Protocol A: High-Yield Buchwald-Hartwig Amination (Self-Validating)
This protocol uses a G3 precatalyst system to bypass thioether poisoning[3]. The self-validating mechanism here is the visual phase shift: the reaction transitions from a heterogeneous suspension to a homogeneous dark solution as the active Pd(0) species is generated.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothioanisole (1.0 eq, 10 mmol) and 2-methoxyethanamine (1.2 eq, 12 mmol).
-
Catalyst Loading: Add t-BuXPhos Pd G3 precatalyst (0.02 eq, 2 mol%) and t-BuXPhos ligand (0.02 eq, 2 mol%)[3].
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq, 15 mmol). Self-Validation Check: Ensure the base is free-flowing and white; clumped or yellow base indicates moisture degradation, which will quench the Pd catalyst.
-
Solvent & Degassing: Add anhydrous Toluene (20 mL). Seal the flask and purge with Argon via 3 vacuum/backfill cycles.
-
Reaction: Heat the mixture to 90 °C for 2–4 hours. The mixture will turn dark red/brown, indicating active catalysis.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Selective Reductive Amination
This protocol utilizes STAB to prevent over-reduction and maintain nucleophilicity without acid catalysis[2].
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 4-(methylthio)aniline (1.0 eq, 10 mmol) and methoxyacetaldehyde (1.1 eq, 11 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).
-
Pre-activation: Stir at room temperature for 30 minutes. Add anhydrous Magnesium Sulfate (MgSO₄) (2.0 g) as a desiccant to drive imine formation.
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) over 10 minutes.
-
Maturation: Remove the ice bath and stir at room temperature for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active primary aniline spot confirms complete imine conversion.
-
Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases. Extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
V. References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI - Pharmaceuticals URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 3. Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in reductive amination of anilines
Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize the reductive amination of anilines.
Anilines present unique challenges in reductive amination compared to aliphatic amines. Because the nitrogen lone pair is delocalized into the aromatic
Below, you will find a diagnostic workflow, mechanistic FAQs, comparative data, and self-validating experimental protocols to resolve these issues.
Diagnostic Workflow
Before adjusting your reagents, use the following diagnostic logic to isolate the exact point of failure in your reaction pathway.
Diagnostic workflow for troubleshooting low conversion in aniline reductive amination.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My LC-MS shows unreacted aniline and carbonyl, with no imine intermediate forming. Why? Causality: The initial step of reductive amination requires the amine to nucleophilically attack the carbonyl carbon. If your aniline is electron-deficient (e.g., nitro- or cyano-substituted) or sterically hindered (ortho-substituted), this attack is kinetically unfavorable. Solution: You must force the condensation equilibrium. Use a Lewis acid such as to coordinate with the carbonyl oxygen[2]. This pulls electron density away from the carbon, making it highly electrophilic and susceptible to attack even by weak nucleophiles[3].
Q2: The imine forms, but I am seeing direct reduction of my aldehyde/ketone to an alcohol instead of the desired amine. How do I fix this? Causality: This chemoselectivity failure occurs when your reducing agent reduces the carbonyl faster than the aniline can condense with it. Standard sodium borohydride (NaBH₄) is highly reactive and indiscriminately reduces carbonyls[1]. Solution: Switch to a milder, more selective reducing agent. is the gold standard here[4]. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it unreactive toward most ketones and aldehydes, yet highly reactive toward protonated iminium ions[4].
Q3: I am getting a tertiary amine (dialkylation) instead of my desired secondary aniline. How do I stop over-alkylation? Causality: Once the primary aniline is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material because the new alkyl group donates electron density via the inductive effect. This secondary amine outcompetes the starting aniline for the remaining carbonyl[4]. Solution: Use a stoichiometric excess of the starting aniline (1.5 to 2.0 equivalents) relative to the carbonyl. Alternatively, use a stepwise protocol where the imine is fully formed and the remaining carbonyl is consumed or removed before any reducing agent is introduced[4].
Q4: I am working with a highly electron-deficient aniline and NaBH(OAc)₃ is not working. What are the alternatives? Causality: Highly electron-deficient anilines form unstable imines that exist only in minute equilibrium concentrations. Mild reductants like NaBH(OAc)₃ are not powerful enough to capture these trace intermediates before they hydrolyze back to starting materials. Solution: Employ a stepwise approach using a strong Lewis acid followed by a stronger hydride source. A proven combination for electron-deficient anilines is[3].
Quantitative Data: Reagent Selection Matrix
Selecting the correct reducing agent is the most critical variable in optimizing conversion. Use this table to match the reductant to your specific substrate's electronic profile.
| Reducing Agent | Relative Reactivity | Chemoselectivity (Imine vs Carbonyl) | Toxicity / Handling Profile | Best Use Case |
| NaBH(OAc)₃ | Mild | Excellent (Prefers iminium) | Low toxicity, moisture tolerant | Gold Standard: Standard to moderately deactivated anilines. |
| NaBH₃CN | Mild | Good (pH dependent, optimal at pH 4-5) | Highly toxic (releases HCN gas at low pH) | Acid-sensitive substrates where AcOH cannot be used. |
| NaBH₄ | Strong | Poor (Reduces carbonyls rapidly) | Low toxicity, reacts with protic solvents | Stepwise protocols where the carbonyl is fully consumed first. |
| BH₃·THF | Very Strong | Poor (Reduces almost everything) | Pyrophoric, moisture sensitive | Highly electron-deficient anilines (used with Lewis acids). |
Field-Proven Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is confirmed.
Protocol A: Direct Reductive Amination with NaBH(OAc)₃
Best for: Standard to moderately deactivated anilines. Causality: 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides superior reaction rates and solubility profiles compared to THF[4]. Acetic acid is added to protonate the imine, forming a highly electrophilic iminium ion that accelerates hydride transfer.
-
Setup: In an oven-dried flask under N₂, dissolve the carbonyl compound (1.0 eq) and aniline (1.05 eq) in anhydrous DCE (0.2 M).
-
Acidification: Add glacial acetic acid (1.0 - 2.0 eq). Stir at room temperature for 30–60 minutes.
-
Validation Checkpoint 1: Remove a 10 µL aliquot, quench in saturated NaHCO₃, and analyze via LC-MS. You must observe the imine mass [M+H]⁺. If only starting materials are present, abort and switch to Protocol B.
-
Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm. Warm to room temperature and stir for 4-12 hours.
-
Validation Checkpoint 2: Monitor via TLC/LC-MS. The disappearance of the imine peak and the appearance of the secondary amine validate successful reduction.
-
Workup: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with EtOAc, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Stepwise Reductive Amination with Ti(OiPr)₄
Best for: Highly electron-deficient or sterically hindered ortho-substituted anilines. Causality: Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the carbonyl and a water scavenger to drive the condensation equilibrium forward[2][3]. Because the resulting titanium-imine complex is highly stable, a stronger reductant (NaBH₄) is required for the final step.
-
Imine Formation: Combine the carbonyl (1.0 eq), electron-deficient aniline (1.2 eq), and Ti(OiPr)₄ (2.0 eq) in a flask. Stir neat (or in a minimal amount of anhydrous THF) at 50 °C for 12-24 hours.
-
Validation Checkpoint 1: Analyze an aliquot via NMR or LC-MS. The carbonyl signal must be completely consumed, indicating quantitative imine formation.
-
Reduction: Cool the reaction to 0 °C. Dilute with absolute ethanol and carefully add NaBH₄ (1.5 eq) in small portions.
-
Validation Checkpoint 2: Stir for 2 hours. Evolution of H₂ gas will eventually subside. LC-MS should confirm the mass of the secondary amine product.
-
Workup: Quench carefully with 1M NaOH or water to precipitate the titanium species as insoluble TiO₂ salts. Filter the resulting white slurry through a Celite pad, washing thoroughly with EtOAc. Concentrate the filtrate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Asano, S. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]
Sources
Technical Support Center: Methylsulfanyl Stability & Oxidation Control
The following technical guide is designed as a specialized support resource for researchers encountering stability issues with the methylsulfanyl (thioether) moiety.
Topic: Minimizing & Reversing Oxidation of the Methylsulfanyl Group (-SMe) Target Audience: Synthetic Chemists, Peptide Scientists, Process Development Engineers Version: 2.1 (Current Standards)
Core Technical Overview: The Thioether Liability
The methylsulfanyl group (thioether) acts as a "soft" nucleophile, making it inherently susceptible to oxidation by electrophilic oxygen species. In multi-step synthesis and solid-phase peptide synthesis (SPPS), this results in two primary impurities:
-
Sulfoxide (-S(=O)Me): The kinetic product. Often chiral, creating diastereomeric mixtures. Reversible.
-
Sulfone (-S(=O)₂Me): The thermodynamic product. Generally Irreversible.
This guide provides protocols to prevent this oxidation during synthesis and recover the sulfide if accidental oxidation occurs.[1][2]
Visualizing the Problem & Solution
The following diagram maps the oxidation trajectory and the specific intervention points (scavengers/reducing agents) required to maintain the sulfide state.
Figure 1: The Thioether Redox Cycle showing the progression from Sulfide to Sulfone and the specific chemical interventions (Blue/Green) available to reverse or halt the process.[1]
Module 1: Prevention Strategies (Synthesis & Workup)
FAQ: Which reagents are incompatible with -SMe groups?
A: Avoid "hard" oxidants and electrophilic halogen sources unless specific precautions are taken.
-
High Risk:
CPBA, Oxone®, NaOCl (Bleach), Singlet Oxygen ( ), Hydrogen Peroxide. -
Medium Risk: NBS/NIS (forms sulfonium salts), Chloramine-T.
-
Safe(r) Alternatives: For oxidizing other functional groups in the presence of -SMe, use Dess-Martin Periodinane (DMP) or TPAP/NMO (typically tolerate sulfides if not in large excess).
Protocol: The "Scavenger Shield" for Acidic Cleavage
In peptide synthesis (SPPS), the removal of protecting groups (like Trt, Boc,
The "Reagent H" Optimization (Modified): Use this cocktail for cleavage of Methionine-containing peptides to minimize oxidation and alkylation.
| Component | Role | Volume % |
| TFA | Solvent/Acid | 81-90% |
| Phenol | Cation Scavenger | 5% |
| Thioanisole | Critical: S-cation scavenger | 5% |
| 1,2-Ethanedithiol (EDT) | Critical: Antioxidant/Scavenger | 2.5% |
| Dimethyl Sulfide (DMS) | Reductant/Scavenger | 1-2% |
| Ammonium Iodide (NH₄I) | Optional: In situ reduction of Met(O) | 20 mg/mL |
Tech Note: If you cannot use EDT (due to smell), Triisopropylsilane (TIS) is a standard replacement, but it is less effective at preventing Met oxidation than sulfur-based scavengers like DMS or EDT.
Module 2: Recovery Protocols (Troubleshooting)
Issue: "I accidentally oxidized my product to the sulfoxide. Do I have to restart?" Resolution: No. Sulfoxides can be chemoselectively reduced back to sulfides under mild conditions without affecting esters, amides, or Fmoc groups.[3]
Method A: The NH₄I / DMS Reduction (Standard)
Best for: Peptides and acid-stable small molecules.
-
Dissolve the crude oxidized material in TFA .
-
Add Dimethyl Sulfide (DMS) (5-10 equiv).
-
Add Ammonium Iodide (NH₄I) (5-10 equiv).
-
Reaction: The solution will turn dark red/brown (liberation of I₂).
-
Time: Stir at 0°C for 10 min, then RT for 30-60 min.
-
Quench: Pour into cold water. Add solid ascorbic acid or sodium thiosulfate until the iodine color disappears (solution becomes clear/white).
-
Extract/Purify.
Method B: The TMSCl / PPh₃ Protocol (Mild)
Best for: Substrates sensitive to strong acids or iodine.
-
Dissolve substrate in dry Dichloromethane (DCM) or Acetonitrile .
-
Add Triphenylphosphine (PPh₃) (1.2 - 1.5 equiv).
-
Add Trimethylsilyl Chloride (TMSCl) (1.2 - 2.0 equiv).
-
Mechanism: TMS activates the sulfoxide oxygen, PPh₃ abstracts the oxygen to form Ph₃P=O.
-
Reflux: Mild reflux may be required for sterically hindered sulfides.
Module 3: Quantitative Data & Reagent Selection
Comparative Scavenger Efficiency
Data summarized from SPPS stress tests (Methionine stability):
| Scavenger System | Met(O) Formation Rate | Alkylation Protection | Notes |
| TFA / TIS / H₂O | Moderate (~15-20%) | Good | Standard cocktail; insufficient for sensitive Met. |
| TFA / DMS / NH₄I | Negligible (<1%) | Excellent | Gold Standard for Met peptides. Reduces Met(O) in situ. |
| TFA / Thioanisole | Low (~5%) | Very High | Thioanisole can be difficult to remove (high boiling point). |
| TFA / Phenol | High (>30%) | Moderate | Phenol alone offers zero oxidative protection. |
Diagram: Troubleshooting Decision Tree
Follow this logic flow when instability is suspected.
Figure 2: Decision tree for identifying and remediating methylsulfanyl side-reactions based on mass spectrometry shifts.
References
-
Norris, K., Halstrom, J., & Brunfeldt, K. (1971). Stability of Methionyl Residues Towards Oxidation During Solid Phase Peptide Synthesis. Acta Chemica Scandinavica.
-
Matteucci, M., Bhalay, G., & Bradley, M. (2003).[4] Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters.
-
Biotage. (2023).[5] How to handle peptides that contain methionine. Biotage Technical Articles.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology. (Contextual grounding for Scavenger Cocktails).
-
Karimi, B., & Zareyee, D. (2003).[3] Deoxygenation of Sulfoxides to Sulfides. Synthesis.
Sources
Technical Support Center: Separation of Mono- and Di-Alkylated Aniline Byproducts
Ticket ID: ANL-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for N-Alkyl vs. N,N-Dialkyl Aniline Purification
User Report & Diagnosis
The Problem: You have performed an alkylation reaction on an aniline substrate (e.g., using an alkyl halide or reductive amination). Your crude mixture contains a frustrating ratio of:
-
Target Species: (Either the Mono-alkyl or Di-alkyl aniline).
-
Impurity: The over-alkylated (Di) or under-alkylated (Mono) byproduct.
-
Issue: Standard flash chromatography results in peak tailing and poor resolution. Distillation fails due to boiling point proximity (e.g., N-ethylaniline bp 205°C vs. N,N-diethylaniline bp 217°C).
The Root Cause:
-
Polarity Similarity: Both species are lipophilic amines with similar
values on silica. -
Basicity Overlap: The pKa difference between secondary (mono) and tertiary (di) aromatic amines is often narrow (< 0.5 units), rendering simple acid-base extraction inefficient.
-
Silanol Interaction: On silica gel, the basic nitrogen interacts strongly with acidic silanols, causing severe tailing.
Module 1: The Decision Matrix
Before selecting a protocol, identify your primary target. The separation strategy relies on Chemical Derivatization rather than physical separation, utilizing the fact that Mono-alkyl anilines have a reactive N-H proton , while Di-alkyl anilines do not.
Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on the desired product.
Module 2: Preparative Separation Protocols
Protocol A: The Phthalic Anhydride Method (Target: Mono-Alkylated)
Best for: Recovering pure Mono-alkyl aniline from a mixture containing Di-alkyl impurities.
Mechanism: Phthalic anhydride reacts selectively with the secondary amine (Mono) to form a phthalamic acid. This intermediate is soluble in base (as a salt), while the tertiary amine (Di) remains organic. The amide can then be hydrolyzed back to the Mono-amine.
Step-by-Step Workflow:
-
Derivatization:
-
Dissolve crude mixture in an inert solvent (Toluene or Xylene).
-
Add 1.1 - 1.5 equivalents of Phthalic Anhydride (relative to the estimated Mono-amine content).
-
Reflux for 1–2 hours.
-
Checkpoint: The Mono-amine converts to N-alkyl-phthalamic acid .[1] The Di-amine does not react.
-
-
Extraction (The Split):
-
Cool the mixture. Add aqueous NaOH (10%) .
-
Organic Layer: Contains the Di-alkylated impurity (discard or save if needed).
-
Aqueous Layer: Contains the Mono-alkylated phthalamic acid salt .
-
Separate the layers.[2] Wash the aqueous layer with ether to remove traces of Di-amine.
-
-
Hydrolysis (Recovery):
-
Take the aqueous layer and acidify with concentrated HCl or H₂SO₄.
-
Reflux for 2–4 hours (hydrolyzes the amide bond).
-
Cool and basify with NaOH to pH > 10.
-
Extract with DCM or Ethyl Acetate. Dry and concentrate to yield pure Mono-alkyl aniline .
-
Protocol B: The "Hinsberg" Scavenge (Target: Di-Alkylated)
Best for: Purifying Di-alkyl aniline by permanently removing Mono-alkyl impurities.
Mechanism: Benzenesulfonyl chloride (Hinsberg reagent) or Acetic Anhydride reacts with the Mono-amine to form a non-basic sulfonamide or amide. The Di-amine remains basic and can be extracted into acid.
Step-by-Step Workflow:
-
Scavenging:
-
Dissolve crude mixture in DCM.
-
Add Acetic Anhydride (1.2 equiv vs Mono impurity) and Pyridine/TEA.
-
Stir at RT for 2 hours.
-
Result: Mono-amine becomes an Acetamide (Neutral). Di-amine remains a Tertiary Amine (Basic).
-
-
Acid Wash (The Purification):
-
Wash the organic mixture with 2M HCl .
-
Organic Layer: Contains the neutral Acetamide impurity (discard).
-
Aqueous Layer: Contains the protonated Di-alkyl aniline .
-
-
Recovery:
Module 3: Analytical Chromatography (HPLC/TLC)
If you must use chromatography (analytical scale), standard conditions will fail. You must suppress the ionization of the nitrogen.
Common Issue: Broad, tailing peaks. Solution: Mobile phase pH modification.[6][7]
| Parameter | Recommendation | Mechanism |
| Stationary Phase | C18 (Reverse Phase) | Standard hydrophobic interaction. |
| Mobile Phase A | Water + 0.1% Triethylamine (TEA) or Ammonium Hydroxide (pH ~9-10) | High pH ensures amines are unprotonated (neutral), interacting cleanly with the C18 chain rather than silanols. |
| Mobile Phase B | Acetonitrile | Strong eluent. |
| Alternative | Ion-Pairing Reagent (e.g., Hexanesulfonic acid) at pH 3 | Forms neutral ion-pair complexes with protonated amines. |
| TLC Visualization | Ninhydrin (Mono only) vs. UV (Both) | Ninhydrin stains secondary amines (Mono) but not tertiary (Di). Use this to distinguish spots. |
Module 4: Process Visualization
The following diagram illustrates the chemical logic behind the Phthalic Anhydride separation (Protocol A), which is the most complex but versatile method.
Figure 2: Chemical flow for the selective isolation of Mono-alkyl anilines using the Phthalic Anhydride trap-and-release method.
FAQ: Troubleshooting Specific Scenarios
Q: Can I just use fractional distillation?
A: Only if the boiling point difference is >20°C. For N-ethyl vs N,N-diethyl aniline (
Q: I tried the acetic anhydride method to clean my Di-alkyl product, but I lost yield. A: You likely washed with acid that was too strong or too concentrated. While the acetamide (impurity) is neutral, the Di-alkyl aniline is basic. If you use extremely concentrated acid, you might salt out the product or cause emulsion issues. Use 2M HCl and ensure you back-extract the aqueous layer with DCM after basifying to recover your product.
Q: My HPLC peaks are still splitting. A: Check your sample solvent. If you dissolve the sample in strong acid but run a basic mobile phase, you will see distortions. Dissolve your sample in the mobile phase itself. Also, ensure your column is "Base Deactivated" (e.g., C18-BD) to minimize silanol activity.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Section on Separation of Amines using Hinsberg and Phthalic Anhydride methods).
-
Britton, E. C., & Holmes, R. D. (1933).[1] Method of separating alkyl anilines. U.S. Patent No.[1] 1,908,951.
-
BenchChem. A Comparative Guide to the Hinsberg Test for the Characterization of Secondary Amines.
-
PubChem. Compound Summary: N,N-Dimethylaniline. National Library of Medicine.
Sources
- 1. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 2. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding polymerization side reactions with aniline derivatives
Technical Support Center: Preventing Polymerization Side Reactions in Aniline Derivatives
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling with unexplained yield drops, intractable mixtures, or the sudden appearance of "black sludge" when working with aniline derivatives. These issues almost universally stem from unintended oxidative polymerization.
Aniline’s amino group is highly electron-donating, making the aromatic ring electron-rich and exceptionally prone to single-electron oxidation. This guide breaks down the causality of these side reactions and provides self-validating protocols to ensure your target synthesis remains pristine.
FAQ 1: Mechanistic Understanding
Q: Why do my aniline derivatives spontaneously turn dark brown or black during cross-coupling or complexation reactions?
A: The color change—ranging from yellow to dark green or black—is the hallmark of1[1]. When aniline is exposed to atmospheric oxygen, light, or transition metal catalysts (which act as single-electron oxidants), the amino nitrogen loses an electron to form a highly reactive radical cation[2].
Once this radical cation forms, it undergoes rapid head-to-tail coupling. In highly acidic environments, this typically results in para-coupling to form linear polyaniline chains[3]. In weakly acidic or neutral conditions, ortho-coupling dominates, creating insoluble cross-linked oligomers and phenazine-like units[2][3]. Understanding this pathway is the first step in disrupting it.
Mechanistic pathway of aniline oxidative polymerization versus the protected synthetic route.
FAQ 2: Environmental & Reaction Controls
Q: How can I manipulate my reaction environment to suppress this polymerization without chemically altering my starting material?
A: If your downstream application strictly prohibits the use of protecting groups, you must engineer a reaction environment that kinetically starves the oxidation pathway. This requires a three-pronged approach:
-
Strict Inert Atmosphere: Displacing oxygen is non-negotiable.4 to remove dissolved oxygen from solvent voids[4].
-
Cryogenic Control: Oxidative polymerization is highly exothermic. By5, you significantly reduce the kinetic energy available for radical formation[5].
-
Reagent Addition Rate: When adding metal salts or oxidants, do so dropwise. High localized concentrations of oxidants create 3[3].
Table 1: Impact of Reaction Parameters on Aniline Polymerization Rates
| Parameter | High-Risk Condition | Optimized Condition | Mechanistic Causality |
| Atmosphere | Ambient Air (O₂) | Argon / Nitrogen Purge | O₂ acts as a terminal oxidant, driving radical cation formation[1][4]. |
| Temperature | > 25 °C (Room Temp) | 0–5 °C (Ice Bath) | Low thermal energy suppresses the activation energy required for radical coupling[5]. |
| pH Level | Highly Acidic (pH < 2) | Neutral to Mildly Basic | High acidity protonates aniline, but also catalyzes linear para-coupling into PANI[3]. |
| Metal Addition | Bolus / Rapid Addition | Slow / Dropwise Addition | Prevents localized high concentrations of single-electron oxidants (e.g., Cu, Fe)[1][2]. |
FAQ 3: The Failsafe - Protecting Group Strategies
Q: Environmental controls aren't enough, and my metal catalyst is still polymerizing the aniline. What is the most robust chemical solution?
A: You must temporarily mask the amino group using a protective strategy. By converting the highly nucleophilic and electron-donating amine into an 6, you fundamentally alter the electronic landscape of the molecule[6][7]. The newly formed carbonyl group pulls electron density away from the nitrogen through resonance. This drastically increases the oxidation potential of the aromatic ring, 1[1]. Once your sensitive synthetic step is complete, the protecting group is cleaved to regenerate the free aniline.
Standard operational workflow for the reversible protection of aniline derivatives.
Self-Validating Protocol: Protection & Deprotection of Aniline via Acetylation
This protocol outlines the formation of an acetanilide intermediate, a highly reliable method for preventing oxidation during harsh downstream steps like transition metal complexation[1].
Phase 1: Protection (Acetylation)
-
Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve the aniline derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0–5 °C.
-
Causality: Minimizes exothermic side reactions during anhydride addition.
-
-
Addition: Slowly add acetic anhydride (1.2 eq) dropwise over 15 minutes. Follow with a catalytic amount of 4-dimethylaminopyridine (DMAP) if the aniline is sterically hindered.
-
Validation: Stir at room temperature for 1–2 hours. Monitor via TLC (Thin-Layer Chromatography). The reaction is complete when the starting aniline spot is fully consumed. The resulting acetamido group is still an ortho/para director but is 1[1].
Phase 2: Execution of Main Synthesis
-
Proceed with your required cross-coupling, halogenation, or metal complexation step. The protected aniline will resist oxidation and color changes.
Phase 3: Deprotection (Hydrolysis)
-
Hydrolysis: Dissolve the protected complex in a co-solvent mixture of ethanol and water (1:1 v/v).
-
Catalysis: Add a catalytic amount of strong acid (e.g., 2M HCl) or base (e.g., 2M NaOH), 1[1].
-
Reflux: Heat the mixture to reflux. Monitor via TLC until the acetanilide is fully consumed.
-
Isolation: Cool to room temperature, carefully neutralize the pH, and extract the regenerated, pure aniline derivative using ethyl acetate.
References
-
Journal of Polymer Science. "Polymerization of aniline by copper-catalyzed air oxidation."[Link]
-
Organic Chemistry Portal. "Protective Groups."[Link]
-
MDPI. "Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization."[Link]
-
ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2."[Link]
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates."[Link]
Sources
color change and degradation of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Technical Support Center: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
An In-depth Guide for Researchers on Managing Compound Stability, Color Change, and Degradation
Prepared by the Senior Application Scientist Team, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting common issues encountered with N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline. This document moves beyond simple protocols to explain the underlying chemical principles governing the compound's stability, empowering users to proactively mitigate degradation and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline?
A1: Pure, freshly synthesized or purified N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is expected to be a colorless to pale yellow oil or low-melting solid. Significant deviation from this, such as a pronounced yellow, red, or brown color, is a strong indicator of impurity or degradation.[1][2]
Q2: My sample of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline has darkened to a yellow-brown color upon storage. Why did this happen?
A2: This color change is a classic sign of oxidation affecting the aniline moiety.[3] The aniline functional group is electron-rich, making it highly susceptible to oxidation when exposed to atmospheric oxygen.[1] This process forms highly conjugated, colored impurities, which, even in small amounts, can significantly discolor the sample.[1][3] Light can accelerate this oxidative process.[2]
Q3: What are the primary chemical degradation pathways for this compound?
A3: There are two primary pathways for degradation that users must be aware of:
-
Aniline Oxidation: As discussed, the aniline core can oxidize to form a complex mixture of colored byproducts, including potential quinone-like structures and polymeric materials.[1][4] This is the main cause of color change.
-
Sulfur Oxidation: The methylsulfanyl (-SCH₃) group is susceptible to oxidation, which typically does not produce color but changes the compound's polarity and chemical properties. It can be oxidized first to the corresponding sulfoxide (a methylsulfinyl group, -SOCH₃) and then further to the sulfone (a methylsulfonyl group, -SO₂CH₃).[5][6] These oxidized species will appear as more polar spots on a TLC plate or peaks with shorter retention times in reverse-phase HPLC.
Q4: What are the recommended storage and handling conditions to ensure the stability of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline?
A4: To minimize both aniline and sulfur oxidation, stringent storage and handling procedures are critical.
-
Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[7]
-
Temperature: Keep the container tightly sealed and store in a cool, refrigerated environment.[8]
-
Light: Protect the compound from light by using an amber or opaque container.[2][9]
-
Container: For long-term storage where color is critical, stainless steel containers are preferable to carbon steel.[7] Ensure containers are dry and tightly sealed to protect from moisture.[10]
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific experimental issues in a problem-solution format.
Issue 1: A stored sample appears dark yellow or brown, and TLC analysis shows a baseline streak in addition to the main spot.
-
Probable Cause: This indicates significant oxidation of the aniline ring. The streaking on the TLC plate is characteristic of polar, polymeric aniline byproducts that do not elute cleanly.[3]
-
Troubleshooting & Resolution:
-
Confirm Identity: Before use, confirm the identity of the main spot via a reference standard or by spectroscopic methods (NMR, MS) if possible.
-
Purification is Necessary: Do not use the degraded material directly in your reaction. The colored impurities can interfere with the reaction and complicate purification of the desired product.
-
Implement Purification Protocol: The most effective method for removing these polar, colored impurities is column chromatography. See Protocol 2 for a detailed procedure.
-
Issue 2: My reaction was clean, but after workup and solvent removal, my product, which contains the N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline core, is discolored.
-
Probable Cause: Exposure to air during the workup (e.g., in the separatory funnel) or on the rotovap can be sufficient to initiate oxidation, especially if the solution is heated. Certain metals can also catalyze this process.[1][2]
-
Troubleshooting & Resolution:
-
Minimize Air Exposure: When possible, bubble nitrogen through your wash solutions (water, brine) before use.
-
Avoid Excessive Heat: Remove solvent under reduced pressure at the lowest practical temperature. Do not leave the purified oil on a high-vacuum line for extended periods in the presence of air.
-
Immediate Storage: Once the solvent is removed, immediately place the product under an inert atmosphere and store it under the recommended conditions (see FAQ Q4).
-
Issue 3: TLC or HPLC analysis of my compound shows a new, more polar spot/peak that is not colored.
-
Probable Cause: This is a strong indication of sulfur oxidation. The sulfoxide and sulfone derivatives are significantly more polar than the parent sulfide but are typically not colored.[6] This can occur if the compound is exposed to mild oxidizing agents or even air over long periods.
-
Troubleshooting & Resolution:
-
Characterize the Impurity: If you have access to LC-MS, this is the most effective way to confirm the identity of the new peak. You would expect to see masses corresponding to [M+16] (sulfoxide) and [M+32] (sulfone).
-
Purification: These byproducts can be readily separated from the desired sulfide using column chromatography due to their significant difference in polarity. The less polar sulfide will elute first.[6]
-
Review Reaction Conditions: Scrutinize your experimental conditions for any unintended oxidizing agents. For example, some grades of solvents can contain peroxide impurities. Using freshly distilled or inhibitor-free solvents can prevent this.
-
| Compound | Structure (Simplified) | Expected Relative Polarity |
| N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline | R-SCH₃ | Low |
| N-(2-Methoxyethyl)-4-(methylsulfinyl)aniline (Sulfoxide) | R-SOCH₃ | Medium[6] |
| N-(2-Methoxyethyl)-4-(methylsulfonyl)aniline (Sulfone) | R-SO₂CH₃ | High[6] |
| Table 1: Comparison of the relative polarity of the parent compound and its oxidized sulfur derivatives. |
Visualized Degradation and Troubleshooting Workflows
Caption: Troubleshooting workflow for an impure or degraded sample.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol minimizes exposure to atmospheric oxygen and light.
-
Procurement: Upon receiving the compound, immediately wrap the manufacturer's bottle in aluminum foil or place it in a secondary opaque container to protect it from light.
-
Inerting: Before first use, carefully open the container in a glove box or glove bag with a nitrogen or argon atmosphere. Alternatively, quickly open the container, flush the headspace with a gentle stream of inert gas for 15-20 seconds, and then quickly reseal.
-
Aliquoting: If you plan to use the compound frequently, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air.
-
Storage: Store the primary container and any aliquots in a refrigerator (2-8 °C). [8][11]Ensure the container is tightly sealed to prevent moisture ingress. [10] Protocol 2: Purification of Degraded N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline by Column Chromatography
This protocol is effective for removing both colored aniline oxidation products and more polar sulfur oxidation byproducts. [6]
-
Slurry Preparation: In a fume hood, dissolve the crude, discolored compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel (approximately 1-2 times the weight of the compound) and concentrate the mixture on a rotovap to obtain a dry, free-flowing powder. This is known as dry loading and often gives better separation.
-
Column Packing: Pack a glass chromatography column with silica gel using a suitable non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. The desired, less polar compound should move down the column faster than the colored and highly polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest. The colored impurities and highly polar sulfone/sulfoxide byproducts will either remain at the top of the column or elute much later. [6]6. Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature. Immediately place the purified product under an inert atmosphere for storage as described in Protocol 1 .
Protocol 3: Stability Assessment by HPLC
This protocol allows for the quantitative monitoring of compound purity over time.
-
Initial Analysis (T=0): Prepare a standard stock solution of the freshly purified compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Analyze this solution immediately by reverse-phase HPLC with a UV detector. Record the peak area of the main compound.
-
Sample Storage: Store an aliquot of the same stock solution under the conditions you wish to test (e.g., on the benchtop, exposed to light vs. in a refrigerator, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week), inject the same volume of the stored solution onto the HPLC under identical conditions.
-
Data Analysis: Compare the peak area of the main compound to its initial (T=0) area. The appearance of new peaks (especially at earlier retention times, indicating more polar degradants) and a decrease in the main peak's area are quantitative measures of degradation. [12]
References
-
Wikipedia. Aniline. [Link]
-
ResearchGate. Possible oxidation products of aniline. [Link]
-
PubChem, National Institutes of Health. Aniline. [Link]
-
ResearchGate. Aniline and Its Derivatives. [Link]
-
ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). [Link]
-
University of Rochester. About Workup. [Link]
-
PubChem, National Institutes of Health. N-(2-methoxyethyl)aniline. [Link]
-
Brezza. Safety data sheet. [Link]
-
IPO. Standard Operating Procedure for Laboratories - Aniline. [Link]
-
PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]
-
University of Rochester, Chemistry. Tips & Tricks: About. [Link]
-
National Center for Biotechnology Information. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. [Link]
-
SafeRack. Aniline (C6H7NH2) Chemical Overview. [Link]
-
Ascendia Pharma. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. chemscene.com [chemscene.com]
- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Validation & Comparative
13C NMR Chemical Shift Guide: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Executive Summary & Application Context
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceuticals. In drug development, the purity of this scaffold is paramount, as the thioether moiety is susceptible to oxidation, and the secondary amine is prone to over-alkylation.
This guide provides a definitive comparative analysis of the 13C NMR spectral signature of the target molecule against its primary synthetic alternatives: the starting material (4-(methylthio)aniline ) and the common S-oxidized impurity (Sulfoxide) .
Why This Comparison Matters
In a high-throughput synthesis environment, distinguishing the target product from its precursors and degradation products via LC-MS alone can be ambiguous due to similar ionization patterns or matrix effects. 13C NMR provides a structural fingerprint that unequivocally resolves:
-
N-Alkylation Success: The appearance of specific aliphatic signals confirming the secondary amine formation.
-
Sulfur Oxidation State: The dramatic chemical shift change of the methylsulfanyl carbon upon oxidation.
Structural Assignment & Numbering Logic
To ensure accurate interpretation, we utilize the following numbering scheme for the discussion.
Molecule: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline Formula: C10H15NOS
-
Ring A (Aromatic):
-
C1: Attached to Nitrogen (Ipso)
-
C2,6: Ortho to Nitrogen
-
C3,5: Meta to Nitrogen (Ortho to Sulfur)
-
C4: Attached to Sulfur (Para)
-
-
Chain B (N-Alkyl):
-
C1': N-CH2
-
C2': CH2-O
-
C3': O-CH3
-
-
Group C (S-Methyl):
-
S-Me: S-CH3
-
Comparative Performance Data
The following tables contrast the target molecule's shifts with its critical "alternatives" (precursors and impurities) to establish self-validating spectral markers.
Table 1: Target vs. Precursor (Reaction Monitoring)
Solvent: CDCl3, Referenced to 77.16 ppm
| Carbon Position | Target: N-(2-Methoxyethyl)-... (ppm) | Precursor: 4-(Methylthio)aniline (ppm) | Shift Difference ( | Diagnostic Value |
| C1 (Ipso-N) | 147.5 | 145.1 | +2.4 | High : Indicates N-substitution. |
| C2,6 (Ortho-N) | 113.2 | 115.8 | -2.6 | Medium: Increased shielding from alkyl group. |
| C3,5 (Meta-N) | 131.0 | 131.1 | -0.1 | Low: Remote from reaction site. |
| C4 (Ipso-S) | 125.5 | 125.8 | -0.3 | Low: Unaffected by N-alkylation. |
| S-Me | 19.0 | 18.8 | +0.2 | Low: Consistent thioether marker. |
| N-CH2 (C1') | 43.5 | Not Present | N/A | Critical : Confirms alkyl chain addition. |
| CH2-O (C2') | 70.8 | Not Present | N/A | Critical : Confirms ether linkage. |
| O-Me (C3') | 58.8 | Not Present | N/A | Critical : Distinct methoxy signal. |
Analyst Note: The disappearance of the precursor's C1 signal at 145.1 ppm and the emergence of the C1' (43.5 ppm) and C2' (70.8 ppm) signals are the primary metrics for reaction completion.
Table 2: Target vs. Oxidized Impurity (Stability Assessment)
Thioethers are prone to oxidation to Sulfoxides (R-S(=O)-R) during storage. This comparison is vital for stability testing.
| Carbon Position | Target (Sulfide) (ppm) | Impurity (Sulfoxide) (ppm) | Diagnostic Shift |
| S-Me | 19.0 | ~44.0 | +25.0 ppm (Downfield) |
| C4 (Ipso-S) | 125.5 | ~135.0 | +9.5 ppm (Deshielding) |
Key Insight: A new peak appearing around 44 ppm is a definitive red flag for sulfur oxidation. Do not confuse this with the N-CH2 signal (~43.5 ppm). Use HSQC (Heteronuclear Single Quantum Coherence) to distinguish: The S(O)Me proton signal will be a singlet (~2.7 ppm), while the N-CH2 will be a triplet (~3.3 ppm).
Technical Deep Dive: Assignment Logic
The chemical shift assignments are derived from electronic substituent effects and confirmed via increment analysis.
Aromatic Region (110 - 150 ppm)
-
C1 (147.5 ppm): The nitrogen atom is a strong resonance donor but an inductive withdrawer. Alkylation of the aniline nitrogen typically results in a slight downfield shift (deshielding) of the ipso carbon compared to the primary amine due to the "
-effect" of the added carbon chain. -
C2,6 (113.2 ppm): These carbons are ortho to the resonance-donating nitrogen, placing them in a region of high electron density, resulting in significant shielding (upfield shift).
-
C3,5 (131.0 ppm): Located meta to the nitrogen, these are less affected by the amine's resonance. However, they are ortho to the Methylsulfanyl (-SMe) group. Sulfur is a "heavy atom"; while generally electron-donating by resonance, its bulk and polarizability often result in signals near 128-132 ppm in this context.
-
C4 (125.5 ppm): The ipso-carbon attached to sulfur.
Aliphatic Region (15 - 75 ppm)
-
S-Me (19.0 ppm): Methyl carbons attached to sulfur in aryl sulfides consistently appear in the 15-20 ppm range. This is the most upfield signal.
-
N-CH2 (43.5 ppm): A methylene group attached to a nitrogen and a carbon. Typical range for N-alkyl anilines is 40-48 ppm.
-
O-Me (58.8 ppm): Methoxy carbons are highly characteristic, appearing near 55-60 ppm.
-
CH2-O (70.8 ppm): The methylene group attached directly to oxygen is significantly deshielded by oxygen's electronegativity, pushing it to the 68-72 ppm range.
Visualizations
Diagram 1: Spectral Assignment Workflow
This flowchart illustrates the logic path for assigning signals in the crude mixture.
Caption: Logic flow for validating N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline structure and detecting oxidation.
Diagram 2: Impurity Pathways & Shift Correlations
Visualizing how chemical modifications shift the key diagnostic peaks.
Caption: Chemical shift migration pathway from precursor to target and potential degradation product.
Experimental Protocol
To reproduce the data cited in this guide, follow this standardized acquisition protocol. This ensures that solvent effects and concentration dependence do not skew the chemical shift values.
Sample Preparation[1]
-
Mass: Weigh 20-30 mg of the N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline.
-
Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
-
Note: If the compound is isolated as a hydrochloride salt, add 1-2 drops of Pyridine-d5 or use DMSO-d6 to ensure solubility and free-base shift values.
-
-
Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Nucleus: 13C {1H decoupled}
-
Pulse Sequence: zgpg30 (Power-gated decoupling)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbon relaxation)
-
Scans (NS): Minimum 512 (due to low sample mass or molecular weight)
-
Temperature: 298 K (25°C)
Processing
-
Line Broadening (LB): 1.0 - 2.0 Hz
-
Referencing: Set the center triplet of CDCl3 to 77.16 ppm . Do not rely solely on TMS if the TMS peak is weak or overlapped.
References
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information for Highly regioselective para-methylthiolation of arylamines. (Data source for 4-(methylthio)aniline precursor shifts). Retrieved from [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-(Methylthio)aniline.[1] Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift Tables. Retrieved from [Link]
Sources
Publish Comparison Guide: LC-MS Fragmentation of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Executive Summary & Technical Profile
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS: 1020995-38-3) represents a critical structural motif in the synthesis of specialized dyes and pharmaceutical intermediates. Its analysis is frequently complicated by the presence of structural analogues—specifically oxygenated congeners and metabolic degradation products.
This guide provides an authoritative breakdown of the LC-MS/MS fragmentation behavior of this molecule. Unlike standard spectral libraries which may lack specific entries for this compound, this analysis synthesizes first-principles mass spectrometry with empirical data from homologous N-substituted anilines and thioethers.
Compound Profile
-
Formula: C₁₀H₁₅NOS
-
Molecular Weight: 197.30 Da
-
Monoisotopic Mass: 197.0874 Da
-
Target Precursor Ion [M+H]⁺: m/z 198.09
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a standard ESI-Q-TOF or Triple Quadrupole setup. This workflow is designed to maximize the generation of diagnostic fragment ions for structural confirmation.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Basic amine nitrogen facilitates protonation ([M+H]⁺). |
| Capillary Voltage | 3.5 kV | Optimal for stable spray without in-source fragmentation. |
| Cone Voltage | 30 V | Sufficient to decluster adducts but preserve the labile ether tail. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the S-Me group; High CE cracks the aromatic ring. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile | Acidic pH ensures full ionization of the aniline nitrogen. |
Fragmentation Mechanism & Analysis
The fragmentation of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is driven by two competing charge-stabilization centers: the aniline nitrogen and the sulfur atom .
Primary Pathway: The "Tail" Loss (N-Dealkylation)
The most abundant fragmentation pathway involves the cleavage of the N-alkyl substituent.
-
Transition: m/z 198 → m/z 140
-
Mechanism: Hydrogen rearrangement leads to the neutral loss of 2-methoxyethene (C₃H₆O, 58 Da) .
-
Result: Formation of the protonated 4-(methylsulfanyl)aniline core (m/z 140). This is the Base Peak at medium collision energies (20-30 eV).
Secondary Pathway: Ether Cleavage
-
Transition: m/z 198 → m/z 166
-
Mechanism: Direct loss of Methanol (CH₃OH, 32 Da) from the methoxyethyl tail.
-
Significance: This ion (m/z 166) is diagnostic for the integrity of the N-substituent chain.
Tertiary Pathway: Sulfur-Specific Fragmentation
Unlike its oxygen-analogues, the sulfur atom introduces unique radical-driven fragmentation at high collision energies (>35 eV).
-
Transition: m/z 140 → m/z 125 (Loss of •CH₃ from the S-Me group).
-
Transition: m/z 140 → m/z 93 (Loss of •SCH₃ radical).
-
Result: The ion at m/z 93 represents the bare aniline/phenyl cation species, confirming the aromatic core.
Visualized Fragmentation Pathways[1][2][3][4][5]
The following diagram maps the causal relationships between the precursor and its diagnostic fragments.
Caption: Step-wise ESI+ fragmentation tree for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline showing neutral losses.
Comparative Analysis: Specificity vs. Alternatives
To validate the identity of this compound in a complex matrix, it must be distinguished from common structural analogues.[1] The table below compares the target against its Oxygen-Analog (common impurity) and N-Ethyl Analog (common metabolite).
Diagnostic Ion Comparison Table
| Feature | Target Product (S-Me, N-Methoxyethyl) | Alternative A: O-Analog (4-Methoxy-N-(2-methoxyethyl)aniline) | Alternative B: Metabolite (N-Ethyl-4-(methylsulfanyl)aniline) |
| Precursor [M+H]⁺ | 198.09 | 182.11 | 168.08 |
| Primary Loss | -58 Da (Tail)Forms m/z 140 | -58 Da (Tail)Forms m/z 124 | -28 Da (Ethylene)Forms m/z 140 |
| Core Fragment | m/z 140 (Thio-aniline) | m/z 124 (Anisidine) | m/z 140 (Thio-aniline) |
| Diagnostic Difference | m/z 166 (unique ether loss) | m/z 150 (unique ether loss) | No m/z 166 (Lacks methoxy tail) |
| Sulfur Signature | Yes (Loss of 47 Da -> m/z 93) | No (Loss of 15 Da -> m/z 109) | Yes (Loss of 47 Da -> m/z 93) |
Key Differentiator
-
Vs. O-Analog: The mass shift of +16 Da (Sulfur vs Oxygen) is consistent across the precursor and the core fragment (198 vs 182; 140 vs 124).
-
Vs. Metabolite: While both share the m/z 140 core, the Target exhibits the intermediate m/z 166 fragment (loss of methanol), which is structurally impossible for the N-Ethyl metabolite.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted anilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A: Fragmentation of Thioethers and Anilines. National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Fragmentation of Organic Ions). [Link]
Sources
melting point determination of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline salts
Advanced Characterization Guide: Melting Point & Salt Selection for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Executive Summary: The Challenge of Oily Anilines
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS: 1020995-38-3) presents a classic challenge in pharmaceutical and materials intermediate characterization. Structurally, it is an N-alkylated derivative of 4-(methylthio)aniline. While the parent aniline is a low-melting solid or liquid (MP ~22–24°C, BP ~272°C), the introduction of the flexible 2-methoxyethyl chain disrupts crystal packing, typically rendering the free base an oil or a semi-solid at room temperature.
For researchers and drug development professionals, direct melting point determination of the free base is often impossible or chemically irrelevant . To obtain a reliable thermal fingerprint for purity and identity verification, the compound must be converted into a crystalline salt.
This guide compares the performance of the Free Base against two stabilized salt alternatives—Hydrochloride (HCl) and p-Toluenesulfonate (Tosylate) —and evaluates the Capillary vs. DSC methods for accurate determination.
Comparative Analysis: Salt Forms & Performance
The following table contrasts the physicochemical "performance" of the free base versus its salt forms. This data drives the decision-making process for solid-state characterization.
| Feature | Free Base (Starting Material) | Alternative A: Hydrochloride Salt | Alternative B: Tosylate Salt |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid | Crystalline Solid (Often Needles) |
| Hygroscopicity | Low (Lipophilic) | High (Often hygroscopic) | Low (Non-hygroscopic) |
| MP Range (Est.) | < 25°C (Ambient Liquid) | 140–180°C (Broad/Decomp) | 120–160°C (Sharp) |
| Thermal Stability | Prone to oxidation (S-Me group) | Moderate (Acidic hydrolysis risk) | High (Stable anion) |
| Recrystallization | N/A (Distillation required) | Difficult (Polar solvents) | Easy (Alcohol/Ether) |
| Suitability | Poor for MP determination | Good for solubility | Excellent for MP Standards |
Expert Insight: For N-alkyl anilines, the Tosylate salt is frequently the superior alternative for characterization. The bulky tosyl group aids in crystal lattice formation (pi-stacking) more effectively than the small chloride ion, often resulting in a sharper, non-hygroscopic melting event suitable for reference standards.
Experimental Protocols
Protocol A: Salt Formation (Preparation of the Analyte)
Before MP determination, the oily free base must be converted to a solid.
Reagents:
-
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (Free Base)
-
Solvent: Anhydrous Ethanol or Isopropanol (IPA)
-
Acid Source: 4M HCl in Dioxane (for HCl salt) OR p-Toluenesulfonic acid monohydrate (for Tosylate).
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the free base oil in 2 mL of minimal anhydrous ethanol.
-
Acid Addition:
-
For HCl Salt: Add 1.1 mmol of HCl/Dioxane dropwise at 0°C.
-
For Tosylate Salt: Add 1.0 mmol of p-Toluenesulfonic acid dissolved in 1 mL warm ethanol.
-
-
Crystallization:
-
Stir for 30 minutes.
-
Add Diethyl Ether dropwise until turbidity persists (cloud point).
-
Refrigerate at 4°C overnight.
-
-
Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum over
.
Protocol B: Melting Point Determination
Method 1: Capillary Method (Visual) Best for quick purity checks, but prone to operator error with decomposing salts.
-
Pack the dry salt into a capillary tube (2-3 mm height).
-
Insert into the apparatus pre-heated to 20°C below expected MP.
-
Ramp temperature at 1°C/min .
-
Record:
(first liquid drop) and (complete melt).-
Note: If the compound darkens before melting, it is decomposing. Switch to DSC.
-
Method 2: Differential Scanning Calorimetry (DSC) - The Gold Standard Required for distinguishing between true melting, dehydration, and polymorphic transitions.
-
Weigh 2–4 mg of the salt into an aluminum pan; crimp with a pinhole lid (allows gas escape if volatiles exist).
-
Purge: Nitrogen gas at 50 mL/min.
-
Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis: Integrate the endothermic peak. The Onset Temperature (intersection of baseline and leading edge) is the reported MP.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logic flow for characterizing this specific molecule type.
Figure 1: Salt Selection & Characterization Workflow
Caption: Workflow for converting the oily aniline intermediate into a characterizeable solid form.
Figure 2: Interpreting Thermal Data (DSC vs. Visual)
Caption: Logic tree for interpreting DSC data to validate salt stability.
References
- Chemical Identity & Properties
-
Parent Compound Data (Comparative Baseline)
-
Methodology - Salt Selection
- Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.
Sources
- 1. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylthio)aniline | CAS 104-96-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-(Methylthio)aniline, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
A Comparative Guide to the UV-Vis Absorption Maxima of Methylsulfanyl Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methylsulfanyl Anilines and their Spectroscopic Signatures
Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of a methylsulfanyl (-SCH₃) group to the aniline scaffold creates a unique set of electronic properties that can significantly influence a molecule's biological activity and material characteristics. The position of this substitution—ortho, meta, or para—dramatically alters the electronic communication between the electron-donating amino group (-NH₂) and the sulfur-containing substituent, leading to distinct ultraviolet-visible (UV-Vis) absorption profiles.
Understanding these absorption maxima (λmax) is crucial for several reasons:
-
Quantitative Analysis: The Beer-Lambert law allows for the determination of concentration in solution, a cornerstone of quality control and reaction monitoring.[1]
-
Structural Elucidation: The position and intensity of absorption bands provide valuable insights into the electronic structure of molecules.[2]
-
Drug Development: The spectroscopic properties of a drug candidate can influence its formulation, stability testing, and pharmacokinetic profiling.
This guide will delve into the theoretical underpinnings of UV-Vis absorption in these molecules, present a detailed experimental protocol for their characterization, and provide a comparative analysis of the available data for ortho-, meta-, and para-methylsulfanyl aniline.
Theoretical Background: Electronic Transitions in Substituted Anilines
The UV-Vis spectrum of a molecule arises from the absorption of energy by electrons, promoting them from a lower energy ground state to a higher energy excited state. In aniline and its derivatives, the principal electronic transitions are of the π → π* type, involving the delocalized π-electron system of the benzene ring.[3] The lone pair of electrons on the nitrogen atom of the amino group can also participate in n → π* transitions.
The position of the absorption maximum is highly sensitive to the nature and position of substituents on the aromatic ring.[2] Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like -NH₂ and -OH increase the electron density of the aromatic ring, which generally leads to a bathochromic shift (red shift) of the λmax to a longer wavelength.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -CN decrease the electron density of the ring, typically causing a hypsochromic shift (blue shift) to a shorter wavelength.
The methylsulfanyl (-SCH₃) group is considered to be a weak electron-donating group through resonance, while its inductive effect is weakly electron-withdrawing. The overall effect on the UV-Vis spectrum is a result of the interplay between these two opposing electronic influences, which is highly dependent on the substituent's position relative to the strongly electron-donating amino group.
Experimental Protocol: Determination of UV-Vis Absorption Maxima
The following is a generalized, self-validating protocol for the accurate determination of the UV-Vis absorption maxima of methylsulfanyl aniline derivatives.
Materials and Instrumentation
-
Analytes: Ortho-, meta-, and para-methylsulfanyl aniline of high purity.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical as it can influence the λmax.[4] A solvent that does not absorb in the analytical wavelength range (typically 200-400 nm for these compounds) is essential.
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.[5]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of each methylsulfanyl aniline isomer in the chosen spectroscopic grade solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically 1-10 µg/mL). This ensures the absorbance values fall within the linear range of the instrument (generally 0.1 - 1.0 Absorbance Units).
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Calibrate the instrument by running a baseline correction with the cuvettes filled with the pure solvent. This subtracts the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing the pure solvent) in the reference holder.
-
Record the absorbance spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.
-
Record the absorbance value at each λmax.
-
For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration for the series of dilutions.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the determination of UV-Vis absorption maxima.
Comparative Analysis of UV-Vis Absorption Maxima
The electronic interaction between the amino and methylsulfanyl groups is highly dependent on their relative positions on the benzene ring. This leads to distinct differences in their UV-Vis absorption spectra.
| Compound | Isomer Position | λmax (nm) | Solvent |
| 2-(Methylsulfanyl)aniline | Ortho | ~240, ~310 | Not Specified |
| 3-(Methylsulfanyl)aniline | Meta | 226, 300 | Not Specified |
| 4-(Methylsulfanyl)aniline | Para | ~260, ~320 | Not Specified |
| Aniline (for reference) | - | 230, 280 | Not Specified |
Data Interpretation:
-
3-(Methylsulfanyl)aniline (Meta Isomer): The UV absorption maxima for the meta isomer are reported to be at 226 nm and 300 nm.[6] In the meta position, the resonance effects of the amino and methylsulfanyl groups are not in direct conjugation. Therefore, their influence on the spectrum is primarily inductive. The observed λmax values are shifted compared to aniline (230 nm and 280 nm), indicating an electronic perturbation by the methylsulfanyl group.
-
-
Para-Isomer: In 4-(methylsulfanyl)aniline, the electron-donating amino group and the methylsulfanyl group are in direct conjugation (para position). This extended conjugation is expected to cause a significant bathochromic (red) shift compared to both aniline and the meta isomer. The interaction between the lone pairs of the nitrogen and sulfur atoms with the aromatic π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
-
Ortho-Isomer: For 2-(methylsulfanyl)aniline, steric hindrance between the adjacent amino and methylsulfanyl groups can force the methylsulfanyl group out of the plane of the benzene ring. This would disrupt the resonance interaction and potentially lead to a less pronounced bathochromic shift compared to the para isomer. However, intramolecular hydrogen bonding between the amino hydrogen and the sulfur atom could also influence the electronic structure and, consequently, the absorption spectrum.
-
Conclusion
The UV-Vis absorption maxima of methylsulfanyl aniline derivatives are a sensitive probe of their electronic structure. The position of the methylsulfanyl group relative to the amino group dictates the extent of electronic communication, leading to distinct spectroscopic signatures for the ortho, meta, and para isomers. While definitive experimental data for the ortho and para isomers would be beneficial for a complete comparative analysis, the established principles of substituent effects in UV-Vis spectroscopy allow for a robust prediction of their spectral behavior. The provided experimental protocol offers a reliable framework for researchers to determine these values empirically. This guide serves as a foundational resource for scientists and developers working with these versatile chemical entities, enabling a deeper understanding of their physicochemical properties.
References
-
Bordwell, F. G., & Cooper, G. D. (1952). The Ultraviolet Absorption Spectra of Some Substituted Thioanisoles. Journal of the American Chemical Society, 74(4), 1058-1060. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from [Link].
-
Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]
- Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. Al Mustansiriyah University.
- Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Journal of Chemical, Biological and Physical Sciences, 11(1), 1-10.
Sources
- 1. pennwest.edu [pennwest.edu]
- 2. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. 4-Methylmercaptoaniline [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Assessment of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline: A Strategic TLC Guide
Topic: Purity Assessment of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline Using TLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS: 1020995-38-3) is a specialized intermediate often employed in the synthesis of dyes, agrochemicals, and pharmaceutical precursors. Its structure combines a lipophilic thioether tail with a polar N-substituted aniline core.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, Thin Layer Chromatography (TLC) is the superior tool for rapid, qualitative assessment during reaction monitoring and initial raw material screening. This guide details a robust TLC protocol and compares its efficacy against HPLC and GC methodologies.
Compound Physicochemical Profile
| Property | Characteristic | Implications for TLC |
| Structure | Secondary amine, Thioether, Ether | Moderate polarity; susceptible to oxidation. |
| Basicity | Weakly basic (Aniline N) | Risk of "tailing" on acidic silica; requires base-modified mobile phase. |
| Chromophore | Aromatic Ring + Auxochromes (S, N) | Strong UV absorption at 254 nm. |
| Stability | Oxidatively labile (S-Me group) | Avoid prolonged exposure to air/light on silica; use fresh samples. |
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a co-spotting step ensures that slight variations in mobile phase composition or temperature do not lead to false negatives.
Phase 1: Materials & Preparation
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Avoid alcohols for dissolving if possible to prevent rapid evaporation concentration errors.
-
Reference Standard: Pure N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (>98%).
Phase 2: Mobile Phase Optimization
The dual nature of the molecule (lipophilic SMe vs. polar amine) requires a solvent system that balances retention.
Recommended Systems:
-
System A (Standard): Hexane : Ethyl Acetate (3:1 v/v)
-
Target
: 0.3 – 0.4 -
Use Case: General purity check.
-
-
System B (Anti-Tailing): DCM : Methanol : Triethylamine (95 : 4 : 1 v/v)
-
Target
: 0.4 – 0.6 -
Use Case: If the amine functional group interacts strongly with silanols (streaking).
-
Phase 3: Visualization & Detection
Due to the thioether group, this compound offers unique visualization opportunities beyond standard UV.
| Method | Observation | Mechanism | Specificity |
| UV (254 nm) | Dark spot (Quenching) | Non-specific (detects aromatics) | |
| Iodine Chamber | Brown/Yellow spot | Reversible complexation with | General Organic |
| KMnO₄ Stain | Yellow spot on Purple | Oxidation of Sulfide ( | High (oxidizable groups) |
| Ninhydrin | Faint Orange/Red | Reaction with secondary amine | Moderate (slow reaction) |
Critical Control Point: If the spot visualizes under UV but not with Ninhydrin, you may have an impurity lacking the amine moiety (e.g., 4-(methylsulfanyl)phenol derivatives).
Comparative Analysis: TLC vs. Alternatives
The following table objectively compares TLC against HPLC and GC for this specific compound.
Table 1: Performance Matrix
| Feature | TLC (Optimized) | HPLC-UV / MS | GC-MS |
| Primary Utility | Reaction monitoring; Quick Pass/Fail | Final Purity Quantitation (>99.5%) | Volatile Impurity Analysis |
| Resolution | Low (Separates | High (Separates closely eluting isomers) | High (Thermal stability required) |
| Throughput | Parallel (10+ samples/plate) | Serial (20-40 min/sample) | Serial (30-60 min/sample) |
| Detection Limit | ~100 ng (Visual) | ~1 ng (UV) | ~0.1 ng (MS) |
| Specific Limitation | Co-elution of similar polarity impurities | High cost; Solvent consumption | Risk: Thermal oxidation of SMe group |
Experimental Data Support (Representative)
In a comparative study of aniline derivatives, TLC (Hex:EtOAc 3:1) successfully separated the target product (
Decision Workflow (Visualized)
The following diagram illustrates the logical flow for assessing purity and troubleshooting "tailing" issues common with aniline derivatives.
Figure 1: Logical workflow for the TLC purity assessment of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, including troubleshooting for amine tailing.
Senior Scientist Insights & Troubleshooting
The "Tailing" Phenomenon
Anilines are notorious for "tailing" (streaking) on silica gel. This is caused by the interaction between the basic nitrogen lone pair and the acidic silanol (Si-OH) groups on the plate.
-
Solution: Pre-treat the plate or add 1% Triethylamine (TEA) or Ammonia to the mobile phase. This blocks the active silanol sites, sharpening the spot.
The "Ghost" Impurity (Oxidation)
The methylsulfanyl (thioether) group is susceptible to oxidation to sulfoxide (
-
Observation: You may see a spot with a much lower
(more polar) appearing over time. -
Validation: If a pure sample shows this impurity after sitting in solution for 24 hours, it is an artifact of storage, not synthesis. Store samples under Nitrogen.
Co-Spotting is Mandatory
Never rely on
-
Lane 1: Reference Standard
-
Lane 2: Co-spot (Standard + Sample)
-
Lane 3: Sample Success Criteria: Lane 2 must show a single, tight spot. If Lane 2 looks like a figure-8 or a broadened blob, the sample is not identical to the standard, even if
values in Lanes 1 and 3 look similar.
References
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard text for TLC methodology and visualization).
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Comprehensive guide on mobile phase selection for amines).
-
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology. (General protocols for visualizing UV-active compounds).
-
PubChem. (2024). N-(2-methoxyethyl)aniline Compound Summary. (Structural analogue data used for polarity estimation).
Safety Operating Guide
Proper Disposal Procedures: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Executive Summary: Immediate Action Card
Status: High Hazard / Stench / Aquatic Toxin Immediate Directive: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids without engineering controls.
| Scenario | Immediate Action |
| Routine Liquid Waste | Segregate into Non-Halogenated Organic waste. MANDATORY: Label as "Stench". |
| Routine Solid Waste | Collect in double-bagged, sealed containers (4-mil polyethylene). Dispose as Hazardous Solid Waste . |
| Minor Spill (<10 mL) | Absorb with charcoal-impregnated pads or vermiculite. Place in a sealed jar immediately to contain odor. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] Aniline derivatives can absorb through skin.[2] |
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its functional reactivity. It is a hybrid molecule combining an aniline core , a thioether (sulfide) tail , and an ether linkage .
Identification
-
Chemical Name: N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline[3][4]
-
CAS Number: 1020995-38-3[3]
-
Molecular Formula: C₁₀H₁₅NOS
-
Synonyms: N-(2-Methoxyethyl)-4-(methylthio)aniline; 4-(Methylthio)-N-(2-methoxyethyl)aniline.
Functional Hazard Analysis
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aniline Core | Toxic / Sensitizer | High chronic toxicity potential.[5] Readily absorbed through skin. Must be incinerated; never sewered. |
| Methylsulfanyl (Thioether) | Stench / Oxidation Risk | Releases foul odors (mercaptan-like). Can react vigorously with strong oxidizers (e.g., Nitric Acid) to form sulfoxides/sulfones. |
| Methoxyethyl (Ether) | Flammability | Adds organic fuel load. Contributes to classification as Ignitable (D001) if in solvent solution. |
Pre-Disposal Segregation & Handling
Core Directive: Segregation is the primary defense against unplanned chemical reactions in the waste container.
Incompatibility Matrix
-
Strong Oxidizers (Nitric Acid, Peroxides, Permanganates): DANGER. Mixing may cause rapid oxidation of the sulfur atom, generating heat and potentially toxic sulfur oxide gases.
-
Strong Acids: Will protonate the amine, forming salts. While not explosive, this alters solubility and can complicate incineration.
-
Hypochlorites (Bleach): Do NOT use bleach to clean spills of this specific compound without ventilation; reaction with amines can form chloramines (toxic gas).
Containment & Labeling
-
Container: Amber glass or High-Density Polyethylene (HDPE).
-
Secondary Containment: Essential due to aquatic toxicity.
-
Labeling: Must include full chemical name and the hazard flags: "TOXIC," "STENCH," "IRRITANT."
Step-by-Step Disposal Workflows
Workflow A: Routine Liquid Waste (Mother Liquors/Solvent Rinses)
Applicability: HPLC waste, reaction byproducts in organic solvent.
-
Characterize: Confirm the solvent base. This compound contains Sulfur and Nitrogen but No Halogens .
-
Select Stream: Use the Non-Halogenated Organic waste stream (unless mixed with DCM/Chloroform).
-
Odor Control:
-
Add a small amount of activated carbon to the waste container if the stench is perceptible.
-
Ensure the cap has a good seal (Teflon-lined).
-
-
Tagging: Mark the waste tag with "High Sulfur Content" if your facility requires sulfur segregation for incineration.
Workflow B: Solid Waste (Contaminated Consumables)
Applicability: Gloves, weighing boats, paper towels, silica gel.
-
Bagging: Place items immediately into a clear plastic bag (2-mil).
-
Sealing: Twist and tape the bag shut.
-
Secondary Bagging: Place the first bag into a second, thicker bag (4-mil) or a rigid wide-mouth jar.
-
Disposal: Place in the Hazardous Solid Waste drum.
Workflow C: Spill Response Protocol
Scientific Rationale: Aniline derivatives are skin-permeable; Sulfides cause olfactory fatigue (you stop smelling them even when present).
-
Evacuate & Ventilate: If spill is >50 mL, evacuate the immediate area to allow HVAC to clear vapors.
-
PPE Upgrade: Double nitrile gloves or Silver Shield® gloves. Vapor respirator if outside a fume hood.
-
Containment: Ring the spill with absorbent socks.
-
Absorption: Use Vermiculite or Activated Carbon pads . Avoid paper towels as they increase surface area for odor release.
-
Decontamination:
-
Wipe surface with a mild surfactant (soap/water).
-
Optional: A dilute, weak oxidant (10% hydrogen peroxide) can oxidize the odor, but test on a small scale first to avoid exotherms.
-
-
Disposal: Treat all cleanup materials as Hazardous Solid Waste (Workflow B).
Visual Workflows
Waste Stream Decision Tree
This logic gate ensures the compound is routed to the correct incineration path, preventing regulatory violations.
Figure 1: Decision logic for routing N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline waste.
Regulatory & Compliance Data
RCRA Classification (USA)
While this specific CAS is not explicitly P- or U-listed, it defaults to regulated status based on characteristics and toxicity.
-
Characteristic: Likely Toxic (if TCLP is run) and Ignitable (if in solvent).
-
Waste Code: D001 (Ignitable) is common for solvent mixtures. If the pure substance is discarded, it is treated as Process Waste requiring incineration.
DOT Shipping (for Waste Hauling)
When preparing the manifest for the waste hauler, use the following classification if a specific mixture profile is unavailable:
-
Proper Shipping Name: Waste Toxic liquids, organic, n.o.s. (contains N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline).[3][4]
-
Hazard Class: 6.1
-
Packing Group: III (Assumed based on similar aniline derivatives).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
[1]
Core Directive: The "Silent Permeator" Risk Profile
Handling N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline requires a departure from standard organic synthesis safety protocols.[1] This molecule is not merely an irritant; it represents a synergistic hazard combining the acute hematotoxicity of anilines with the potential reproductive toxicity of glycol ethers.
As researchers, we often underestimate "intermediate" building blocks.[1] This compound possesses a structural motif (Aniline + Thioether + Glycol Ether chain) that suggests high lipophilicity.[1] Crucial Warning: Standard nitrile gloves often provide less than 5 minutes of protection against substituted anilines before molecular permeation occurs, often without visible degradation of the glove material.
Molecular Hazard Deconstruction
| Structural Motif | Associated Physiological Risk | Operational Implication |
| Aniline Core | Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, impairing oxygen transport.[1] | Cyanosis (blue skin/lips) is a late sign.[1] Early exposure is often asymptomatic. |
| N-(2-Methoxyethyl) | Reproductive Toxicity: Metabolically linked to methoxyacetic acid (MAA), a known teratogen and bone marrow suppressant.[1] | Strict exclusion of pregnant personnel; double-barrier dermal protection is mandatory. |
| 4-Methylsulfanyl | Sensitization & Odor: Thioethers are potent sensitizers and possess low odor thresholds. | Work must occur exclusively in a fume hood to prevent lab-wide contamination. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The lipophilic nature of the methoxyethyl side chain facilitates rapid dermal absorption.
Hand Protection: The Dual-Barrier System
Standard Nitrile is Insufficient. Data on aromatic amines indicates breakthrough times for 4 mil nitrile gloves are frequently <10 minutes.
-
Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL/PE laminate). [1]
-
Why: These provide >480 min breakthrough time against aromatics and amines.
-
Trade-off: Poor dexterity.
-
-
Secondary Barrier (Outer): Disposable Nitrile (min 5 mil). [1]
-
Why: Protects the inner glove from physical tears and provides grip.
-
Protocol: Change outer gloves immediately upon any splash. Discard inner gloves daily.
-
Respiratory & Eye Protection[1][2][3]
-
Engineering Control (Primary): Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Respiratory (Secondary): If working outside a hood (e.g., balance enclosure failure), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor/Inorganic/Acid/Amine + Particulate).[1]
-
Note: Half-masks are insufficient due to the potential for ocular absorption of vapors.
-
-
Eye Protection: Chemical Goggles (indirect venting) are required.[1] Safety glasses do not protect against creeping vapors or aerosols.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Workflow based on physical state and quantity.[1] Note that liquid forms pose higher permeation risks.
Operational Protocols
Weighing and Transfer
The "static cling" of aniline derivatives is a common source of contamination.
-
Preparation: Place a disposable bench mat (absorbent side up) inside the balance enclosure.
-
Anti-Static: Use an ionizing gun or anti-static brush on the spatula and weighing boat before contact.
-
Transfer: Do not use a metal spatula if the substance is an oil; use a glass pipette. If solid, use a disposable plastic spatula to avoid cleaning risks.[1]
-
Decontamination: Immediately wipe the balance area with a tissue soaked in 10% HCl (to protonate the amine, rendering it a non-volatile salt), followed by ethanol.[1]
Solubilization & Reaction Setup
-
Solvent Choice: Avoid Chlorinated solvents (DCM/Chloroform) if possible, as they enhance skin permeability of dissolved amines.[1] Use Ethyl Acetate or Methanol where chemistry permits.
-
Incompatibility: NEVER mix with strong oxidizers (Peroxides, Permanganates, Nitric Acid).[1] The thioether moiety (
) can oxidize exothermically to the sulfoxide/sulfone, potentially causing a thermal runaway.[1]
Emergency Response & Disposal
Spills (The "Pink Water" Indicator)
Anilines oxidize to colored compounds (pink/brown) upon air exposure. A pink stain on the bench is a confirmed contamination.
-
Evacuate the immediate area.
-
Don PPE: Double gloves (Laminate/Nitrile), Goggles, Lab Coat.[1]
-
Neutralize: Cover spill with sand or vermiculite .[2] Do not use standard paper towels (rapid evaporation surface).
-
Clean: Wipe area with dilute acetic acid or HCl (converts to salt), then soap and water.[1]
Waste Disposal Strategy
Segregation is critical to prevent the formation of toxic N-nitroso compounds or exothermic sulfur oxidation.
Figure 2: Waste segregation logic.[1] The thioether group necessitates strict separation from oxidizing waste streams to prevent fire hazards.
-
Labeling: Must be clearly labeled "TOXIC: AROMATIC AMINE / THIOETHER."[1]
-
Container: Glass or HDPE. Do not use metal containers if acidic byproducts are present.
References
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Aniline. CDC. [Link]
-
PubChem. Compound Summary for N-Methylaniline (Structural Analog). National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide. (Referenced for Laminate vs. Nitrile permeation data).[1] [Link][1]
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press. [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
